Elironrasib
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C55H78FN9O8 |
|---|---|
分子量 |
1012.3 g/mol |
IUPAC 名称 |
1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C55H78FN9O8/c1-13-64-44-19-18-37-30-40(44)41(48(64)39-16-14-24-57-46(39)36(4)71-12)32-53(5,6)34-73-51(69)42-17-15-25-65(59-42)50(68)43(31-38-33-63(37)28-29-72-38)58-49(67)47(35(2)3)61(11)52(70)55(56)22-26-62(27-23-55)45(66)20-21-54(7,8)60(9)10/h14,16,18-19,24,30,35-36,38,42-43,47,59H,13,15,17,22-23,25-29,31-34H2,1-12H3,(H,58,67)/t36-,38-,42-,43-,47-/m0/s1 |
InChI 键 |
HJNFYLSFWYRSHS-CMZSUCOPSA-N |
手性 SMILES |
CCN1C2=C3C=C(C=C2)N4CCO[C@H](C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F |
规范 SMILES |
CCN1C2=C3C=C(C=C2)N4CCOC(C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7(CCN(CC7)C(=O)C#CC(C)(C)N(C)C)F |
产品来源 |
United States |
Foundational & Exploratory
Elironrasib's Covalent Engagement of the Active KRAS G12C State: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Elironrasib (formerly RMC-6291), a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C oncoprotein. This compound's novel mechanism of action, which involves the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA), represents a significant advancement in targeting RAS-addicted cancers and overcoming resistance to inhibitors that target the inactive state.
A Differentiated Mechanism of Action: The Tri-Complex Inhibition of KRAS(ON)
This compound operates through an innovative tri-complex inhibitor (TCI) modality.[1][2][3] Unlike first-generation KRAS G12C inhibitors that bind to the inactive, GDP-bound "OFF" state, this compound targets the active, GTP-bound "ON" state, which is responsible for oncogenic signaling.[4][5][6]
The mechanism can be summarized in four key steps:
-
Cellular Entry and Binary Complex Formation: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]
-
Ternary Complex Assembly: This this compound-CypA binary complex then binds to the GTP-bound KRAS G12C protein. This interaction creates a new, composite binding pocket on the protein surface adjacent to the G12C mutation.[1]
-
Covalent Modification: Within this tri-complex, this compound's reactive warhead is positioned to form a covalent and irreversible bond with the cysteine residue at position 12 of KRAS.[1][7]
-
Inhibition of Downstream Signaling: The formation of this stable, irreversible tri-complex sterically blocks the interaction of KRAS(ON) with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][8][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 5. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 6. This compound: Revolution Medicines' Promising Leap in KRAS G12C NSCLC Therapy [ainvest.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
Elironrasib (RMC-6291): A Deep Dive into Preclinical Data in NSCLC Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C protein (KRASG12C(ON)). This innovative mechanism of action, which involves the formation of a tri-complex with the intracellular chaperone protein cyclophilin A (CypA), allows this compound to overcome resistance mechanisms that limit the efficacy of first-generation KRASG12C(OFF) inhibitors. Preclinical data in Non-Small Cell Lung Cancer (NSCLC) models demonstrate potent and selective inhibition of RAS pathway signaling, leading to significant anti-tumor activity, including in models resistant to prior KRAS G12C inhibition. This report provides a comprehensive overview of the preclinical data, detailing experimental methodologies and visualizing key mechanisms to support further research and development.
Mechanism of Action: The Tri-Complex Inhibition Model
This compound's unique mechanism relies on recruiting a cellular chaperone to remodel the surface of the target protein, creating a new binding interface.[1] The process can be summarized in four key steps:
-
Cellular Entry and Binary Complex Formation: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[2]
-
Target Recognition: The this compound-CypA binary complex recognizes and binds to the active KRASG12C(ON) protein.[2]
-
Covalent Modification: This binding event creates a new composite pocket on the KRAS surface, allowing this compound to covalently modify the mutant cysteine residue at position 12.[2]
-
Inhibition of Downstream Signaling: The resulting irreversible tri-complex sterically blocks the interaction of KRASG12C(ON) with its downstream effectors, such as RAF, thereby inhibiting oncogenic signaling.[2]
In Vitro Efficacy in NSCLC Models
This compound demonstrates potent inhibition of cellular proliferation in KRASG12C-mutant NSCLC cell lines. Its efficacy is maintained even in the presence of upstream pathway activation, a common resistance mechanism to KRASG12C(OFF) inhibitors.
Table 1: Cellular Viability in NCI-H358 NSCLC Cells
| Compound | Condition | IC50 (nM) |
| This compound | NCI-H358 (KRASG12C) | 0.11 [3] |
| This compound | NCI-H358 + HER2 Overexpression | Maintained Potency[2] |
| Adagrasib | NCI-H358 (KRASG12C) | Potent[2] |
| Adagrasib | NCI-H358 + HER2 Overexpression | Reduced Potency[2] |
Note: Specific IC50 values for Adagrasib and this compound under HER2 overexpression were presented graphically in the source publication, showing a rightward shift (loss of potency) for Adagrasib while this compound's curve remained largely unchanged.[2]
In Vivo Anti-Tumor Activity in NSCLC Xenograft Models
In vivo studies confirm the potent anti-tumor activity of this compound, demonstrating deep and durable tumor regressions in various NSCLC-derived xenograft models.
Table 2: Efficacy in LU99 Intracranial NSCLC Xenograft Model
| Treatment Group | Dose | Outcome |
| This compound | 100 mg/kg BID | Deep Tumor Regression[2] |
| This compound | 200 mg/kg QD | Deep Tumor Regression[2] |
| Adagrasib | 100 mg/kg BID | Antitumor Activity[2] |
Note: this compound compared favorably to adagrasib in this study, driving more significant tumor regressions.[2]
Table 3: Efficacy in Sotorasib-Resistant Xenograft Model
| Model | Resistance Mechanism | Treatment | Dose | Outcome |
| MIA PaCa-2 CDX | KRASG12C Amplification | This compound | Indicated Doses | Significant Tumor Growth Inhibition (p < 0.001)[2] |
| MIA PaCa-2 CDX | KRASG12C Amplification | Sotorasib | Indicated Doses | Ineffective (Tumor Growth)[2] |
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties and achieves rapid and sustained target engagement in vivo.
Table 4: Single Dose Pharmacokinetic Parameters
| Species | Dose (iv) | CL (mL/min/kg) | t1/2 (h) | Dose (po) | Oral Bioavailability (%) |
| Mouse | 1 mg/kg | 32 | - | 10 mg/kg | 60[2] |
| Dog | 1 mg/kg | 38 | - | 5 mg/kg | - |
| Cynomolgus | 1 mg/kg | 87 | - | 5 mg/kg | - |
Pharmacodynamic Profile
In vivo pharmacodynamic studies in the LU99 NSCLC xenograft model showed that a single oral dose of this compound resulted in more rapid and complete covalent modification of the KRASG12C protein compared to adagrasib.[2] A single administration led to sustained inhibition of ERK phosphorylation for approximately 24 hours.[1]
Experimental Protocols
Cellular Viability Assays
-
Cell Line: NCI-H358 (human NSCLC with KRASG12C mutation).[2] For resistance models, cells were engineered to overexpress receptor tyrosine kinases like HER2.[2]
-
Method: Cells were seeded in appropriate multi-well plates and treated with varying concentrations of this compound or comparator compounds.
-
Assay: Cell viability was assessed after 120 hours of treatment using the CellTiter-Glo® Luminescence Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[2]
-
Analysis: IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.[2]
-
Tumor Implantation: NSCLC cells (e.g., LU99) or patient-derived xenograft (PDX) fragments were implanted subcutaneously or, for intracranial models, stereotactically.[1][2]
-
Treatment: Once tumors reached a specified volume, mice were randomized into treatment groups. This compound was administered orally (p.o.) at specified doses and schedules (e.g., once daily [QD] or twice daily [BID]).[2]
-
Efficacy Endpoint: Tumor volumes were measured regularly using calipers. The primary endpoint was tumor growth inhibition or regression compared to the vehicle control group.[2]
-
Pharmacodynamic Endpoint: For target engagement studies, tumors were harvested at various time points after a single oral dose. The percentage of unmodified KRASG12C peptide was quantified to assess the extent and duration of covalent modification.[2]
Conclusion
The preclinical data for this compound in NSCLC models robustly support its differentiated mechanism of action. By targeting the active KRASG12C(ON) state through a novel tri-complex formation, this compound demonstrates potent anti-tumor activity and the ability to overcome key resistance mechanisms that challenge first-generation inhibitors. The strong in vitro and in vivo efficacy, coupled with favorable pharmacokinetic and pharmacodynamic profiles, provide a solid foundation for its ongoing clinical development as a promising new therapeutic paradigm for patients with KRASG12C-mutant cancers.[2][4]
References
The Structural Basis of Elironrasib's Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that demonstrates high selectivity for the GTP-bound, active state of the KRAS G12C mutant protein (KRAS G12C(ON)).[1][2][3] Its unique mechanism of action, which involves the formation of a ternary complex with the intracellular chaperone protein cyclophilin A (CypA), sets it apart from previous KRAS G12C inhibitors that target the inactive, GDP-bound state.[1][4] This novel approach has shown promise in overcoming resistance to first-generation inhibitors and has demonstrated significant clinical activity in patients with KRAS G12C-mutated cancers.[4][5][6] This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's selectivity.
A Novel Tri-Complex Inhibition Mechanism
This compound's mechanism of action is a key determinant of its selectivity. The process can be summarized in four steps:
-
Cellular Entry and CypA Binding: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]
-
Binary Complex Formation: This binding event forms a stable binary complex.
-
Target Engagement: The this compound-CypA binary complex then specifically recognizes and binds to the active, GTP-bound form of KRAS G12C.[1] This interaction creates a novel composite binding pocket on the surface of KRAS, adjacent to the G12C mutation.[1]
-
Covalent Modification and Signaling Inhibition: this compound then forms an irreversible covalent bond with the cysteine residue at position 12 of KRAS G12C.[1] The resulting stable, inhibitory tri-complex of this compound-CypA-KRAS G12C(ON) sterically occludes the RAS effector binding domain, thereby preventing downstream oncogenic signaling.[1]
Quantitative Analysis of Selectivity
The selectivity of this compound for KRAS G12C over wild-type (WT) KRAS is a critical aspect of its therapeutic profile. This selectivity is quantified through various biochemical and cellular assays.
| Compound | KRAS G12C IC50 (nM) | KRAS WT IC50 (nM) | Selectivity (WT/G12C) | NCI-H358 Cell Viability IC50 (nM) |
| This compound (41) | 10 | >1000 | >100 | 18 |
| Precursor Compound (5) | 130 | 2100 | 16 | 43 |
| Intermediate Compound (23) | 20 | >1000 | >50 | 23 |
Data summarized from the Journal of Medicinal Chemistry, 2025.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the selectivity and potency of this compound.
KRAS-RAF RAS-Binding Domain (RBD) Disruption Assay
This biochemical assay assesses the ability of a compound to disrupt the interaction between KRAS and its downstream effector, RAF.
-
Reagents: Recombinant KRAS G12C or KRAS WT protein loaded with the non-hydrolyzable GTP analog GMPPNP, recombinant RAF-RBD, and the test compound.
-
Procedure: a. KRAS protein is incubated with the test compound and CypA for a specified period (e.g., 3 hours) to allow for complex formation. b. RAF-RBD is then added to the mixture. c. The degree of KRAS-RAF interaction is measured using a suitable detection method, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). d. The IC50 value is determined by measuring the concentration of the compound required to inhibit 50% of the KRAS-RAF interaction.
Cell Viability Assay (CellTiter-Glo®)
This cell-based assay measures the metabolic activity of a cell line, which is an indicator of cell viability, in the presence of a test compound.
-
Cell Line: NCI-H358, a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.
-
Procedure: a. NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a serial dilution of the test compound. c. After a prolonged incubation period (e.g., 120 hours), the CellTiter-Glo® reagent is added to the wells.[1] d. The luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, is measured using a luminometer. e. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Structural Basis for Selectivity
The high-resolution crystal structure of the this compound-CypA-KRAS G12C tri-complex (PDB ID: 9BFX) provides a detailed view of the molecular interactions that drive its selectivity.
The this compound-CypA binary complex creates a new, composite binding surface that is specifically recognized by the switch II region of the active KRAS G12C protein. Key interactions include:
-
Covalent Bond: The ynamide warhead of this compound forms an irreversible covalent bond with the sulfur atom of the Cysteine-12 residue. This is the primary anchor point and the basis for its specificity for the G12C mutant.
-
Hydrophobic Interactions: The macrocyclic structure of this compound and its various chemical moieties engage in extensive hydrophobic interactions with both CypA and KRAS G12C, contributing to the stability of the tri-complex.
-
Hydrogen Bonding: Specific hydrogen bonds are formed between this compound, CypA, and KRAS G12C, further stabilizing the complex and contributing to its high affinity. For instance, a coordinated water molecule can mediate a hydrogen bond network between the inhibitor and the protein complex.[1]
The structure reveals that the binding of the this compound-CypA complex to KRAS G12C is highly dependent on the conformation of the active, GTP-bound state. In the inactive, GDP-bound state, the switch regions of KRAS adopt a different conformation that is not conducive to the formation of this stable tri-complex. This conformational selectivity is a major contributor to this compound's specificity for the active form of the oncoprotein.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | MarketScreener [marketscreener.com]
Elironrasib: A Technical Deep Dive into the Covalent Inhibition of Active KRAS G12C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elironrasib (RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein. This innovative mechanism of action, which involves the formation of a tri-complex with cyclophilin A (CypA), offers a differentiated approach to treating KRAS G12C-mutated cancers, a patient population with significant unmet medical need. Preclinical and clinical data have demonstrated promising anti-tumor activity, including in patients who have developed resistance to first-generation KRAS G12C inhibitors that target the inactive, GDP-bound (OFF) state. This technical guide provides an in-depth overview of this compound's core mechanism, a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the critical biological pathways and experimental workflows.
Mechanism of Action: A Tri-Complex Approach to Inhibit Active KRAS
Unlike first-generation KRAS G12C inhibitors that bind to the inactive GDP-bound protein, this compound uniquely targets the oncogenic GTP-bound "ON" state.[1][2][3] This is achieved through an innovative tri-complex inhibitor (TCI) modality.[1][4] The mechanism can be summarized in four key steps:
-
Cellular Entry and Binary Complex Formation: this compound enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (CypA).[1]
-
Target Recognition: The this compound-CypA binary complex then recognizes and binds to the active, GTP-bound KRAS G12C protein. This interaction creates a new composite binding pocket on the surface of KRAS, adjacent to the G12C mutation.[1]
-
Covalent Modification: this compound then forms an irreversible covalent bond with the cysteine residue at position 12 of the KRAS G12C mutant.[1]
-
Inhibition of Downstream Signaling: The formation of this stable, irreversible tri-complex (this compound-CypA-KRAS G12C) sterically blocks the interaction of KRAS with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting oncogenic signaling.[1][5]
This distinct mechanism allows this compound to be less susceptible to resistance mechanisms that involve the reactivation of upstream signaling pathways, a common limitation of KRAS G12C(OFF) state inhibitors.[1][2]
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | KRAS G12C Mutant Cells | Median IC50 | 0.11 nM | [6] |
| In Vivo Tumor Growth | Murine Tumor Models | Dose | 200 mg/kg, p.o., qd | [6] |
| In Vivo Tumor Growth | Murine Tumor Models | Outcome | Significant tumor growth inhibition | [6] |
Table 2: Clinical Efficacy of this compound in NSCLC (RMC-6291-001 Phase 1 Trial)
| Patient Population | Endpoint | Value | 95% CI | Reference |
| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Confirmed Objective Response Rate (ORR) | 42% | 22-63% | [7][8] |
| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Disease Control Rate (DCR) | 79% | 58-93% | [7][8] |
| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Median Duration of Response (DoR) | 11.2 months | 5.9-not estimable | [7][8] |
| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | Median Progression-Free Survival (PFS) | 6.2 months | 4.0-10.3 | [7][8] |
| Previously treated with KRAS(OFF) G12C inhibitor (n=24) | 12-month Overall Survival (OS) Rate | 62% | 40-78% | [7][8] |
| Naive to KRAS G12C inhibitor (n=7) | Objective Response Rate (ORR) | 43% | - | [9] |
| Naive to KRAS G12C inhibitor (n=7) | Disease Control Rate (DCR) | 100% | - | [9] |
Table 3: Clinical Efficacy of this compound in Colorectal Cancer (CRC) (RMC-6291-001 Phase 1 Trial)
| Patient Population | Endpoint | Value | Reference |
| Naive to KRAS G12C inhibitor (n=20) | Objective Response Rate (ORR) | 40% | [9] |
| Naive to KRAS G12C inhibitor (n=20) | Disease Control Rate (DCR) | 80% | [9] |
Detailed Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Caption: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., NCI-H358) in 96-well opaque-walled plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 120 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the log of the compound concentration and fitting the data to a four-parameter dose-response curve.
RAS-RAF RAS-Binding Domain (RBD) Disruption Assay
This biochemical assay measures the ability of a compound to disrupt the interaction between KRAS and the RAS-binding domain of its effector protein, RAF.
Protocol:
-
Protein Preparation: Purify recombinant KRAS G12C and the RAS-binding domain (RBD) of RAF. Load KRAS G12C with a non-hydrolyzable GTP analog (e.g., GMPPNP) to maintain its active state.
-
Assay Setup: In a 384-well plate, combine the GTP-loaded KRAS G12C, the RAF-RBD (often tagged for detection, e.g., with GST), and varying concentrations of this compound in the presence of CypA.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 3 hours) to allow for complex formation and disruption.[1]
-
Detection: Utilize a detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an AlphaLISA to quantify the interaction between KRAS and RAF-RBD.
-
Data Analysis: Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the KRAS-RAF interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rcsb.org [rcsb.org]
- 3. ChemAIRS-Driven Retrosynthesis of this compound (RMC-6291): A Next-Gen KRAS-G12C(ON) Inhibitor — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 4. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]
- 8. onclive.com [onclive.com]
- 9. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
The Role of Cyclophilin A in the Mechanism of Elironrasib: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elironrasib (RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor of KRASG12C that operates through a novel mechanism of action dependent on the intracellular chaperone protein, cyclophilin A (CypA). Unlike previous generations of KRASG12C inhibitors that target the inactive, GDP-bound (OFF) state, this compound selectively targets the active, GTP-bound (ON) state of the oncoprotein. This is achieved through the formation of a stable tri-complex between this compound, cyclophilin A, and KRASG12C(ON). This whitepaper provides an in-depth technical guide on the pivotal role of cyclophilin A in this compound's mechanism, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the core signaling pathways.
Introduction: A Novel Approach to Targeting KRASG12C
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. For years, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of deep binding pockets on its surface.
The first generation of approved KRASG12C inhibitors, such as sotorasib and adagrasib, represented a major breakthrough by targeting the inactive KRASG12C(OFF) state. However, their efficacy can be limited by resistance mechanisms that reactivate RAS signaling, often by increasing the population of the active KRASG12C(ON) state.[1]
This compound was developed by Revolution Medicines to directly address this challenge by targeting the active KRASG12C(ON) state.[2][3] Its unique mechanism relies on a "molecular glue" approach, recruiting cyclophilin A to form a high-affinity tri-complex with the target oncoprotein.[2][4]
The Tri-Complex Mechanism of Action: The Central Role of Cyclophilin A
The mechanism of this compound can be delineated in a four-step process where cyclophilin A plays an indispensable role:
-
Cellular Entry and Binary Complex Formation: this compound, a macrocyclic small molecule, enters the cell and binds to the abundant intracellular chaperone protein, cyclophilin A (PPIA).[2][4] This forms a stable binary complex.
-
Selective Recognition of KRASG12C(ON): The this compound-CypA binary complex possesses a composite surface that selectively recognizes and binds to the GTP-bound, active conformation of KRASG12C.[2][5] This binding creates a new interface on the protein surface near the G12C mutation.
-
Covalent Modification and Irreversible Tri-Complex Formation: Once bound, the reactive "warhead" on this compound forms a covalent and irreversible bond with the mutant cysteine-12 residue of KRASG12C.[2][6] This locks the three components—this compound, CypA, and KRASG12C(ON)—into a stable and irreversible inhibitory tri-complex.[2]
-
Inhibition of Downstream Signaling: Within the tri-complex, the bulky cyclophilin A protein sterically occludes the effector-binding face of KRAS, specifically the Switch I and Switch II regions.[2][6] This physically prevents KRASG12C(ON) from engaging with its downstream effector proteins, such as RAF and PI3K, thereby inhibiting the oncogenic MAPK and other signaling pathways.[2][7]
This innovative mechanism, which leverages a cellular chaperone to create a novel drug-target interface, allows this compound to effectively shut down the active form of the oncoprotein that drives cancer cell proliferation.
Quantitative Data Summary
This compound has demonstrated potent activity in both preclinical models and clinical trials. The data highlights its ability to inhibit KRASG12C-driven proliferation and its clinical efficacy in heavily pretreated patient populations.
Table 1: Preclinical Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | KRASG12C Mutant Cells (Median) | IC50 | 0.11 nM | [7] |
| Cell Proliferation | NCI-H358 | IC50 | Not Specified | [2] |
| Downstream Signaling | NCI-H358 | pERK Inhibition | Potent Inhibition | [2] |
| Covalent Modification | KRASG12C + CypA | % Cross-linking (2h) | Significant | [2] |
Table 2: Clinical Efficacy of this compound in KRASG12C+ NSCLC (Phase 1, RMC-6291-001)
Data from heavily pretreated patients who had progressed on prior KRAS(OFF) G12C inhibitor (n=24).[8]
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |
| Confirmed Objective Response Rate (ORR) | 42% | 22% – 63% | |
| Disease Control Rate (DCR) | 79% | 58% – 93% | |
| Median Duration of Response (DoR) | 11.2 months | 5.9 – Not Estimable | |
| Median Progression-Free Survival (PFS) | 6.2 months | 4.0 – 10.3 months | |
| 12-Month Overall Survival (OS) Rate | 62% | 40% – 78% |
Methodologies for Key Experiments
Detailed, step-by-step protocols for the characterization of this compound are proprietary. However, based on published literature, the following methodologies are central to evaluating its mechanism and efficacy.[2]
Cell Viability and Proliferation Assay
This assay measures the ability of a compound to inhibit cancer cell growth.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to quantify ATP, an indicator of metabolically active cells. A decrease in ATP corresponds to a decrease in cell viability.
-
General Protocol:
-
KRASG12C mutant cells (e.g., NCI-H358) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
Plates are incubated for an extended period (e.g., 120 hours) to allow for effects on proliferation.
-
CellTiter-Glo® reagent is added to the wells, inducing cell lysis and generating a luminescent signal proportional to the amount of ATP present.
-
Luminescence is read on a plate reader.
-
Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression.
-
KRASG12C Covalent Modification Assay
This biochemical assay confirms the formation of the covalent bond between the inhibitor and the target cysteine residue.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to measure the extent to which KRASG12C protein has been modified by the covalent inhibitor over time.
-
General Protocol:
-
Recombinant KRASG12C protein, loaded with a non-hydrolyzable GTP analog (e.g., GMPPNP) to maintain the active state, is incubated with cyclophilin A.
-
This compound is added to the protein mixture.
-
The reaction is incubated for a set time (e.g., 2 hours).
-
The reaction is quenched, and the protein is analyzed by LC-MS.
-
The mass spectra for the unmodified protein and the covalently modified protein (protein + inhibitor) are deconvoluted to determine the percentage of modification.
-
pERK Inhibition Assay (Western Blot or AlphaLISA)
This assay measures the inhibition of downstream signaling in the MAPK pathway.
-
Principle: The phosphorylation of ERK (pERK) is a key marker of MAPK pathway activation. This assay quantifies the levels of pERK in cells following treatment with an inhibitor.
-
General Protocol (Western Blot):
-
NCI-H358 cells are treated with this compound for a specified time (e.g., 4 hours).
-
Cells are lysed, and protein concentration is determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pERK and total ERK (as a loading control).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are added, followed by a chemiluminescent substrate.
-
The signal is detected, and band intensities are quantified to determine the ratio of pERK to total ERK.
-
Overcoming Resistance to First-Generation Inhibitors
A significant advantage of this compound's mechanism is its ability to remain active in the presence of resistance mechanisms that affect KRAS(OFF) inhibitors. Resistance to first-generation agents often involves upstream signaling reactivation (e.g., via RTKs) that increases the cellular pool of GTP-bound KRAS.[1] Since this compound directly targets this active state, it can effectively inhibit signaling even when the oncoprotein is hyper-activated. Clinical data has shown that this compound can induce responses in patients whose tumors have progressed on prior KRAS(OFF) inhibitor therapy.[8]
Conclusion
Cyclophilin A is not merely an incidental binding partner but the cornerstone of this compound's innovative mechanism of action. By acting as a molecular scaffold, cyclophilin A enables this compound to form a high-affinity, irreversible tri-complex specifically with the active, oncogenic form of KRASG12C. This novel "molecular glue" strategy results in a potent and durable inhibition of downstream signaling, providing a differentiated therapeutic approach that can overcome key resistance mechanisms to prior KRAS inhibitors. The promising preclinical and clinical data for this compound underscore the power of leveraging intracellular proteins to create novel therapeutic modalities against challenging oncology targets.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacr.org [aacr.org]
Elirasib's Disruption of Downstream RAS Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elirasib (formerly D3S-001) is a next-generation, orally bioavailable small molecule inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein. This novel mechanism of action, targeting RAS(ON), distinguishes it from first-generation KRAS G12C inhibitors that bind to the inactive GDP-bound (RAS(OFF)) state. By forming a covalent tricomplex with GTP-bound KRAS G12C and the chaperone protein cyclophilin A (CypA), elirasib effectively locks the oncoprotein in an inactive state, leading to the profound suppression of downstream oncogenic signaling pathways.[1] This guide provides a detailed overview of elirasib's mechanism, its effects on downstream RAS signaling pathways, and relevant experimental protocols, supported by available clinical and preclinical data.
Introduction: The Challenge of Targeting KRAS G12C
The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation, in particular, is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC). For years, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of a well-defined binding pocket.
The advent of first-generation KRAS G12C inhibitors targeting the inactive RAS(OFF) state represented a significant therapeutic breakthrough. However, their efficacy can be limited by intrinsic and acquired resistance mechanisms, often involving the reactivation of the RAS pathway.
Elirasib's Novel Mechanism of Action: Targeting the "ON" State
Elirasib represents a paradigm shift in KRAS G12C inhibition by targeting the active, GTP-bound "ON" state of the protein.[1] This approach has the potential to overcome the resistance mechanisms that plague RAS(OFF) inhibitors.
The core of elirasib's mechanism is the formation of a stable, covalent tricomplex with KRAS G12C-GTP and cyclophilin A.[1] This tricomplex effectively prevents KRAS G12C from engaging with its downstream effectors, thereby blocking the transmission of oncogenic signals.
Impact on Downstream RAS Signaling Pathways
Active KRAS G12C promotes tumor growth by activating several downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By inhibiting the active form of KRAS G12C, elirasib is expected to suppress these key oncogenic pathways.
Quantitative Data from Clinical Trials
While specific preclinical data on the modulation of downstream signaling markers by elirasib are not publicly available, the clinical efficacy observed in early trials strongly supports its potent inhibition of the RAS pathway.
| Clinical Trial Data | Patient Population | Metric | Value | Citation |
| Phase Ia | 34 KRAS-G12C inhibitor-naive patients with advanced NSCLC, CRC, or PDAC | Objective Response Rate (ORR) | 73.5% | [2] |
| Phase Ia | 34 KRAS-G12C inhibitor-naive patients with advanced NSCLC, CRC, or PDAC | Disease Control Rate (DCR) | 97.1% | [2] |
| Phase I | Heavily pretreated patients who had progressed after prior KRAS G12C inhibitors | Duration of Response | Many responses lasting over 11.2 months | [1] |
These high response rates, even in patients previously treated with KRAS G12C inhibitors, suggest that elirasib's mechanism of targeting the active RAS(ON) state effectively overcomes common resistance pathways.
Experimental Protocols for Assessing Downstream Signaling
To evaluate the effect of elirasib on downstream RAS signaling pathways, a key experimental technique is Western blotting to measure the phosphorylation status of key signaling proteins such as ERK and AKT. A decrease in the phosphorylated forms of these proteins (p-ERK and p-AKT) would indicate successful pathway inhibition.
Western Blotting Protocol for p-ERK and p-AKT
This protocol provides a general framework for assessing the inhibition of downstream RAS signaling in cancer cell lines treated with elirasib.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Elirasib (at various concentrations)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed KRAS G12C mutant cells in appropriate culture plates. Once attached, treat the cells with varying concentrations of elirasib or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Conclusion and Future Directions
Elirasib's unique mechanism of targeting the active KRAS G12C(ON) state represents a promising strategy to induce a more profound and durable inhibition of downstream RAS signaling pathways. The impressive clinical activity observed in early trials, particularly in patients with resistance to first-generation inhibitors, underscores the potential of this approach. Further preclinical studies detailing the quantitative effects of elirasib on the MAPK and PI3K/AKT pathways will provide deeper insights into its molecular pharmacology and help guide its continued clinical development and the design of rational combination therapies.
References
Elironrasib: A Technical Guide to its Potential in Novel KRAS G12C Tumorigenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS G12C mutation is a key oncogenic driver in a variety of solid tumors. While significant progress has been made with the development of KRAS G12C inhibitors, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), the exploration of their efficacy in other KRAS G12C-harboring malignancies is an area of active investigation. This technical guide focuses on Elironrasib (also known as GDC-6036 and RMC-6291), a next-generation, orally bioavailable, and covalent inhibitor of KRAS G12C. This compound distinguishes itself by selectively targeting the active, GTP-bound "ON" state of the KRAS G12C protein, a novel mechanism that may offer advantages over first-generation inhibitors that target the inactive "OFF" state. This document provides a comprehensive overview of the preclinical and clinical data supporting the investigation of this compound in a broader range of KRAS G12C tumors, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: Targeting the Active KRAS G12C State
This compound employs a unique tri-complex inhibitor modality.[1] It first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages the active, GTP-bound KRAS G12C protein, creating a new binding pocket that allows for the covalent modification of the cysteine residue at position 12.[1] This irreversible binding locks KRAS G12C in an inactive conformation, thereby inhibiting downstream oncogenic signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[2][3] This differentiated mechanism of targeting the "ON" state may be crucial for overcoming resistance mechanisms that reactivate RAS signaling.[4]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated this compound's high potency and selectivity for KRAS G12C-mutated cancer cells, leading to significant anti-tumor activity across a range of cancer types.
In Vitro Cellular Activity
This compound has shown potent and selective inhibition of cell proliferation in various KRAS G12C-mutant cancer cell lines. Preclinical data indicate a median half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, with over 18,000-fold selectivity for KRAS G12C-mutant cells compared to KRAS wild-type cells.[1][5]
| Cell Line | Cancer Type | This compound (GDC-6036/RMC-6291) IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.09 - 0.11[2][4] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Data not publicly available in tabular format |
| SW837 | Colorectal Cancer | Data not publicly available in tabular format |
| Other KRAS G12C Mutant Lines | Various Solid Tumors | Sub-nanomolar range[1][5] |
| Note: While numerous publications state that this compound has been tested against a panel of KRAS G12C mutant cell lines with high potency, a comprehensive public table of IC50 values across a wide range of "other" tumor types is not readily available. |
In Vivo Xenograft Models
In vivo studies using cell line-derived and patient-derived xenograft models have demonstrated robust and durable tumor growth inhibition and regression upon treatment with this compound.[1][5]
| Xenograft Model | Cancer Type | Treatment and Dosage | Tumor Growth Inhibition (TGI) / Regression |
| NCI-H358 | Non-Small Cell Lung Cancer | Monotherapy, various doses | Complete tumor growth inhibition[1][5] |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | Monotherapy, various doses | Significant tumor growth inhibition[6] |
| Various CDX/PDX Models | Various Solid Tumors | Monotherapy, various doses | Profound tumor regressions[6][7] |
| Note: Comprehensive, comparative in vivo efficacy data for this compound across a broad spectrum of "other" KRAS G12C-mutated xenograft models is not available in a structured public format. Reports consistently indicate significant anti-tumor activity. |
Clinical Investigation in Solid Tumors
The clinical development of this compound is ongoing, with the Phase 1 RMC-6291-001 (NCT05462717) and GO42144 (NCT04449874) studies evaluating its safety and efficacy in patients with advanced KRAS G12C-mutated solid tumors.
| Tumor Type | Clinical Trial Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Non-Small Cell Lung Cancer (NSCLC) | Phase 1 | 53.4%[8] | 13.1 months[8] |
| Colorectal Cancer (CRC) | Phase 1 | 29.1%[8] | 5.6 months[8] |
| Other Solid Tumors | Phase 1 | Responses observed[8] | Data not specified[8] |
| Note: The "Other Solid Tumors" category in the clinical trial includes a variety of malignancies, but specific response data for each tumor type is not yet detailed in publicly available sources. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Plating: Seed KRAS G12C-mutant and wild-type cancer cells into 96-well opaque-walled plates at a predetermined density (e.g., 2,000-5,000 cells/well) in complete growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72-120 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Preparation and Implantation: Harvest KRAS G12C-mutant cancer cells from culture. Resuspend the cells in an appropriate medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for downstream signaling proteins (e.g., p-ERK) or mass spectrometry to assess target engagement.
Visualizations
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medically.gene.com [medically.gene.com]
- 4. This compound (RMC-6291) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Elironrasib In Vitro Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for assessing the in vitro cell viability of cancer cell lines treated with Elironrasib (RMC-6291), a potent and selective covalent inhibitor of KRAS G12C in its active, GTP-bound (ON) state. The protocols herein focus on the use of the CellTiter-Glo® Luminescent Cell Viability Assay with the NCI-H358 non-small cell lung cancer cell line, a well-established model for studying KRAS G12C-mutated cancers. Included are comprehensive methodologies, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow to aid researchers in the consistent and reproducible evaluation of this compound's cytotoxic effects.
Introduction
This compound is an investigational small molecule that represents a novel class of RAS(ON) inhibitors. It operates through an innovative tri-complex mechanism, wherein it first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then selectively targets and covalently modifies the cysteine residue at position 12 of the KRAS G12C mutant protein, locking it in an inactive state and thereby inhibiting downstream oncogenic signaling.[1][2] The evaluation of this compound's potency and efficacy in vitro is a critical step in its preclinical development. This document outlines a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a relevant cancer cell line model.
Data Presentation
The following table summarizes the in vitro potency of this compound and its precursors in the KRAS G12C-mutant NCI-H358 cell line.
| Compound | Target | Cell Line | Assay | Incubation Time (hours) | IC50 (nM) |
| This compound (RMC-6291) | KRAS G12C (ON) | NCI-H358 | CellTiter-Glo® | 120 | 0.11 (median) |
| Precursor Compound 5 | KRAS G12C | NCI-H358 | Cell Viability | Not Specified | 43 |
Signaling Pathway and Mechanism of Action
This compound's unique mechanism of action involves the formation of a tri-complex to inhibit the active form of KRAS G12C.
Caption: Mechanism of action of this compound.
Experimental Protocols
Cell Culture
The NCI-H358 human non-small cell lung cancer cell line is recommended for these studies due to its endogenous KRAS G12C mutation.
-
Cell Line: NCI-H358
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth. Detach cells using a suitable dissociation reagent (e.g., TrypLE™ Express) and re-seed at a 1:3 to 1:6 ratio.
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Materials:
-
NCI-H358 cells
-
RPMI-1640 with 10% FBS
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest NCI-H358 cells during their logarithmic growth phase.
-
Perform a cell count to determine cell viability and concentration.
-
Dilute the cell suspension in complete growth medium to a final concentration that will result in 50-80% confluency at the end of the 120-hour incubation period. A starting point of 2,000 to 5,000 cells per well is recommended, but should be optimized for your specific laboratory conditions.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is 0.01 nM to 100 nM, with 8-10 concentrations, to adequately capture the dose-response curve around the reported IC50 of 0.11 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control. It is recommended to perform each treatment in triplicate.
-
Return the plate to the incubator for 120 hours.
-
-
Luminescence Measurement:
-
After the 120-hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the medium-only background wells from all other readings.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the dose-response curve and calculate the IC50 value.
Experimental Workflow
The following diagram illustrates the key steps in the this compound in vitro cell viability assay.
Caption: Experimental workflow for cell viability assay.
References
Application Notes and Protocols: Establishing Elironrasib Dose-Response Curves in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C mutant protein.[1][2][3] Unlike first-generation KRAS G12C inhibitors that target the inactive, GDP-bound (OFF) state, this compound employs a novel mechanism of action.[2] It forms a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and the KRAS G12C(ON) protein.[1][3] This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways.[1][4] Preclinical studies have demonstrated that this distinct mechanism may overcome resistance to KRAS G12C(OFF) inhibitors.[2]
These application notes provide detailed protocols for establishing dose-response curves of this compound in various KRAS G12C mutant cancer cell lines to determine its potency, summarized by the half-maximal inhibitory concentration (IC50).
Data Presentation
This compound has shown potent and selective inhibition of proliferation across a panel of cancer cell lines harboring the KRAS G12C mutation. The following table summarizes the IC50 values obtained from a study utilizing a 3D CellTiter-Glo® cell viability assay after 120 hours of treatment.[5]
| Cell Line | Cancer Type | KRAS G12C IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.09 |
| Median of 17 KRAS G12C cell lines | Various | 0.11 |
Note: The comprehensive list of the 17 KRAS G12C mutant cell lines and their individual IC50 values are detailed in the supplementary materials of the referenced study.[5]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound in inhibiting the KRAS G12C signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the oncogenic state of RAS with Tri-complex inhibitors - American Chemical Society [acs.digitellinc.com]
- 5. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elironrasib (RMC-6291) in Mouse Xenograft Models
For Research Use Only.
Introduction
Elironrasib (also known as RMC-6291) is a potent, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutant protein in its active, GTP-bound (ON) state.[1][2][3] Unlike first-generation KRAS G12C inhibitors that target the inactive GDP-bound (OFF) state, this compound forms a tri-complex with the KRAS G12C(ON) protein and the intracellular chaperone protein cyclophilin A (CypA).[1][4] This tri-complex sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling pathways, such as the MAPK pathway, and inducing tumor regressions in various preclinical models of KRAS G12C mutant cancers.[1][2][3] These application notes provide a detailed overview of the dosage, administration, and efficacy of this compound in mouse xenograft models, along with comprehensive experimental protocols.
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in preclinical mouse xenograft models.
| Xenograft Model | Cell Line/PDX | Mouse Strain | This compound Dosage | Administration Route & Schedule | Efficacy | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | LU99 (CDX) | Not Specified | 25 mg/kg | Oral, Once Daily (for 28 days) | Profound tumor regression | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | LU99 (CDX) | Not Specified | 100 mg/kg | Oral, Once Daily (for 28 days) | Profound tumor regression (majority with complete regression) | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | MIA PaCa-2 (CDX, Sotorasib-resistant) | Not Specified | 100 mg/kg | Oral, Once Daily | Not specified | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | LUN055 (PDX) | Not Specified | 200 mg/kg | Oral, Once Daily | Not specified | [5] |
| Murine Tumor Models | Not Specified | Not Specified | 200 mg/kg | Oral, Once Daily (for 60 days) | Significant tumor growth inhibition and immunological memory induction | [4] |
Signaling Pathway
This compound inhibits the active KRAS G12C protein, which is a key upstream regulator of the MAPK/ERK signaling pathway. The diagram below illustrates the mechanism of action of this compound.
Caption: this compound forms a tri-complex with CypA and active KRAS G12C(ON), inhibiting downstream signaling.
Experimental Protocols
The following are detailed protocols for the use of this compound in mouse xenograft models, compiled from preclinical study information and general best practices.
Cell Culture and Preparation
-
Cell Line: LU99 (human non-small cell lung cancer) or other appropriate KRAS G12C mutant cell lines.
-
Culture Media: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
When cells reach 80-90% confluency, wash them with sterile phosphate-buffered saline (PBS).
-
Detach the cells using a brief incubation with trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5-10 x 10^6 cells/100 µL).
-
Keep the cell suspension on ice until implantation.
-
Mouse Xenograft Model Establishment
-
Animal Strain: Use immunodeficient mice, such as BALB/c nude or SCID mice, 6-8 weeks of age.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.
-
Tumor Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Subcutaneously inject 100 µL of the prepared cell suspension into the right flank.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Preparation and Administration
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
For oral administration, the stock solution can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[4] A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Prepare fresh formulations for each day of dosing.
-
-
Dosage and Administration:
-
Dose mice based on their individual body weights.
-
Administer this compound orally once daily via gavage.
-
The volume of administration should typically be around 10 µL/g of body weight.
-
The control group should receive the vehicle solution following the same schedule and volume.
-
Efficacy Evaluation and Endpoint
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the mice daily for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment (e.g., 28 or 60 days).
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors and record their final weight and volume.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
-
Tumor samples can be collected for further pharmacodynamic analysis (e.g., Western blotting for p-ERK levels) or histological examination.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. revmed.com [revmed.com]
Application Notes and Protocols: Immunofluorescence Staining for KRAS G12C Target Engagement by Elironrasib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the target engagement of Elironrasib, a novel, potent, and orally bioavailable covalent inhibitor of KRAS G12C, using immunofluorescence microscopy. This compound uniquely targets the active, GTP-bound state of KRAS G12C (RAS(ON)) by forming a tri-complex with the intracellular chaperone protein Cyclophilin A (CypA).[1][2][3] This document outlines the necessary procedures to visualize and quantify the interaction of this compound with its target within cancer cells.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a key target for therapeutic intervention.[4][5] this compound (formerly RMC-6291) represents a next-generation KRAS G12C inhibitor that distinguishes itself by binding to the active RAS(ON) state, a different mechanism compared to first-generation inhibitors that target the inactive GDP-bound 'OFF' state.[3][6] This novel mechanism may offer advantages in overcoming resistance.[6]
Assessing the direct engagement of this compound with KRAS G12C in a cellular context is crucial for understanding its pharmacodynamics and efficacy. Immunofluorescence (IF) offers a powerful, image-based method to visualize the subcellular localization of proteins and can be adapted to detect drug-target interaction. This protocol describes an indirect immunofluorescence approach to detect the this compound-KRAS G12C complex.
Principle of the Assay
This protocol is based on the principle of indirect immunofluorescence.[7] Cells harboring the KRAS G12C mutation are treated with this compound. The subsequent detection relies on a primary antibody that specifically recognizes the drug-bound conformation of the KRAS G12C protein or a tag on a modified this compound probe. A secondary antibody conjugated to a fluorophore then binds to the primary antibody, allowing for visualization and quantification of the target engagement via fluorescence microscopy.
Quantitative Data Summary
The following table represents hypothetical, yet expected, quantitative data from an immunofluorescence-based target engagement study. The data illustrates a dose-dependent increase in the mean fluorescence intensity (MFI), corresponding to higher levels of this compound engagement with KRAS G12C.
| This compound Concentration (nM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Percent Target Engagement (Normalized) |
| 0 (Vehicle Control) | 15.2 | 2.1 | 0% |
| 1 | 45.8 | 5.5 | 20% |
| 10 | 120.4 | 12.3 | 70% |
| 100 | 250.1 | 25.7 | 95% |
| 1000 | 265.3 | 28.9 | 100% |
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which promote cell proliferation, growth, and survival.[4][8] this compound, by inhibiting the active KRAS G12C, aims to block these oncogenic signals.
Caption: KRAS G12C signaling pathway and mechanism of this compound inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human cancer cell line with an endogenous KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-KRAS G12C (Drug-bound conformation specific) antibody. (Note: A specific antibody for the this compound-bound state may need to be custom-developed. Alternatively, a probe-based approach with a tagged this compound could be used with an anti-tag antibody).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (or other suitable fluorophore).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Glass coverslips or imaging plates.
Experimental Workflow
Caption: Immunofluorescence workflow for this compound target engagement.
Step-by-Step Protocol
-
Cell Seeding:
-
Seed KRAS G12C mutant cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated DMSO stock. Include a vehicle-only (DMSO) control.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time (e.g., 2-4 hours) at 37°C.
-
-
-
Aspirate the drug-containing medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization: [10]
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking: [9]
-
Add blocking buffer (5% BSA in PBST) to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the this compound-bound KRAS G12C in the blocking buffer at the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in the blocking buffer. Protect from light.
-
Add the secondary antibody solution to the cells and incubate for 1 hour at room temperature in the dark.
-
-
Mounting:
-
Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.
-
Carefully mount the coverslips onto microscope slides using a drop of anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP for Alexa Fluor 488) and DAPI.
-
For quantitative analysis, acquire multiple images from random fields for each condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell. The DAPI signal can be used to create a nuclear mask to define individual cells.
-
Subtract the background fluorescence and normalize the signal to the vehicle control to determine the relative target engagement.
-
Troubleshooting
-
High Background:
-
Increase the number and duration of wash steps.
-
Increase the concentration of BSA or use a different blocking agent (e.g., normal goat serum).
-
Titrate the primary and secondary antibody concentrations.
-
-
No/Weak Signal:
-
Confirm the expression of KRAS G12C in the cell line.
-
Increase the incubation time for the primary antibody.
-
Check the excitation and emission spectra of the fluorophore.
-
Ensure the specificity of the primary antibody for the drug-bound target.
-
-
Cell Detachment:
-
Use coated coverslips (e.g., poly-L-lysine).
-
Be gentle during washing steps.
-
Conclusion
This immunofluorescence protocol provides a robust framework for visualizing and quantifying the engagement of this compound with its intracellular target, KRAS G12C. The successful implementation of this assay will aid in the preclinical evaluation of this compound and provide valuable insights into its mechanism of action at a cellular level. The visual nature of immunofluorescence complements other target engagement assays, such as mass spectrometry, offering spatial information within the cell.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 6. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 7. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
- 10. proteinatlas.org [proteinatlas.org]
Application Notes and Protocols for Generating Elironrasib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein (KRAS G12C(ON)).[1][2][3] By forming a tri-complex with cyclophilin A (CypA) and KRAS G12C(ON), this compound sterically blocks the interaction with downstream effectors, thereby inhibiting oncogenic signaling.[3][4] This novel mechanism of action offers a potential advantage over first-generation KRAS G12C inhibitors that target the inactive GDP-bound state and may be susceptible to resistance mechanisms involving reactivation of RAS signaling.[5] Understanding the potential mechanisms of resistance to this compound is crucial for the development of effective long-term therapeutic strategies. This document provides detailed protocols for generating and characterizing this compound-resistant cancer cell lines, which are invaluable tools for investigating resistance mechanisms and developing next-generation therapies.
Signaling Pathways
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival. This compound's inhibition of KRAS G12C(ON) is expected to suppress these key signaling cascades.
Caption: KRAS G12C downstream signaling and point of this compound inhibition.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes two common methods for generating drug-resistant cell lines: the dose-escalation method and the high-dose selection method.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Workflow:
Caption: Experimental workflow for generating resistant cell lines.
Procedure:
-
Initial IC50 Determination:
-
Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using the protocol for Cell Viability Assay (Protocol 2).
-
-
Dose-Escalation Method:
-
Culture the parental cells in a medium containing this compound at a starting concentration of approximately IC20-IC30.
-
Maintain the cells in this concentration, changing the medium every 3-4 days, until the cell growth rate recovers to a level similar to that of the parental cells.
-
Once the cells are stably growing, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat this process of gradual dose escalation for an extended period (typically 6-12 months) to select for a resistant population.
-
At various stages, freeze down vials of cells to have a record of the resistance development over time.
-
-
High-Dose Selection Method:
-
Plate a large number of parental cells.
-
Treat the cells with a high concentration of this compound (e.g., 5-10 times the IC50) for a short period (e.g., 24-72 hours).
-
Remove the drug-containing medium and replace it with a fresh, drug-free medium.
-
Monitor the culture for the emergence of surviving colonies.
-
Isolate and expand individual resistant colonies.
-
-
Confirmation of Resistance:
-
Once resistant cell lines are established, confirm the degree of resistance by determining the new IC50 of this compound and comparing it to the parental cell line (Protocol 2). A significant increase in the IC50 value indicates the development of resistance.
-
Culture the resistant cells in a drug-free medium for several passages to ensure the stability of the resistant phenotype.
-
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol details the use of a colorimetric assay (MTT) to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and resistant cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in a complete medium. It is recommended to use a 10-point dilution series.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
-
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental | This compound | 5 | 1 |
| Resistant Clone 1 | This compound | 150 | 30 |
| Resistant Clone 2 | This compound | 250 | 50 |
Protocol 3: Western Blot Analysis of KRAS Signaling Pathway
This protocol is for assessing the activation status of key proteins in the KRAS downstream signaling pathways.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see table below)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
| Antibody | Vendor | Catalog Number | Dilution |
| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | #4370 | 1:2000 |
| p44/42 MAPK (Erk1/2) | Cell Signaling Technology | #4695 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:2000 |
| Akt | Cell Signaling Technology | #4691 | 1:1000 |
| KRAS G12C Mutant | Absolute Antibody | Ab03878-23.0-BT | 1:1000 |
| β-Actin | Cell Signaling Technology | #4970 | 1:1000 |
| Cell Line | Treatment | p-ERK/Total ERK Ratio | p-AKT/Total AKT Ratio |
| Parental | Vehicle | 1.0 | 1.0 |
| Parental | This compound (10 nM) | 0.2 | 0.3 |
| Resistant | Vehicle | 1.2 | 1.1 |
| Resistant | This compound (10 nM) | 0.9 | 0.8 |
Characterization of Resistant Cell Lines
Potential Mechanisms of Resistance
Acquired resistance to targeted therapies can arise from various molecular alterations. For this compound, potential resistance mechanisms may include:
-
On-target secondary mutations in KRAS G12C: These mutations could potentially interfere with the binding of the this compound-CypA complex.
-
Upregulation of upstream signaling: Activation of receptor tyrosine kinases (RTKs) can lead to increased levels of GTP-bound RAS, potentially overcoming the inhibitory effect of this compound.[5]
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the dependency on the KRAS pathway.
-
Alterations in downstream effectors: Mutations or amplification of genes downstream of KRAS, such as BRAF or PIK3CA, could render the cells independent of KRAS signaling.
Methods for Investigating Resistance Mechanisms
-
Genomic Analysis:
-
Whole-Exome Sequencing (WES): To identify secondary mutations in KRAS or other genes in the signaling pathway.
-
Targeted Next-Generation Sequencing (NGS): To focus on a panel of cancer-related genes to identify known resistance mutations.
-
-
Transcriptomic Analysis:
-
RNA-Sequencing (RNA-Seq): To identify changes in gene expression profiles, such as the upregulation of RTKs or bypass pathway components.
-
-
Functional Assays:
-
Phospho-RTK arrays: To screen for the activation of a wide range of RTKs.
-
Combination drug screening: To identify drugs that can overcome the observed resistance when used in combination with this compound.
-
References
- 1. Phospho-AKT1 (Ser473) Polyclonal Antibody (44-623G) [thermofisher.com]
- 2. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
Application Notes and Protocols: Investigating Elironrasib Resistance Mechanisms Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of KRAS G12C (KRAS(ON))[1][2][3]. Unlike first-generation KRAS G12C inhibitors that bind the inactive GDP-bound state, this compound forms an irreversible tri-complex with the KRAS G12C(ON) protein and the intracellular chaperone protein cyclophilin A (CypA)[1][3]. This unique mechanism effectively blocks downstream oncogenic signaling and has shown clinical activity in patients who have progressed on other KRAS G12C inhibitors[1][4].
Despite its promise, the development of drug resistance remains a significant challenge in cancer therapy. Understanding the genetic basis of resistance to this compound is crucial for developing combination therapies and next-generation inhibitors. The CRISPR-Cas9 gene-editing platform provides a powerful tool for systematically identifying and validating genes that, when altered, confer resistance to anticancer agents[5][6][7].
These application notes provide a framework and detailed protocols for utilizing CRISPR-Cas9 technology to elucidate the mechanisms of acquired resistance to this compound.
This compound's Mechanism of Action
This compound's innovative mechanism involves acting as a molecular glue. The drug first binds to the abundant intracellular protein CypA, forming a binary complex. This complex then recognizes and binds to the active KRAS G12C(ON) protein. Following this, this compound covalently modifies the cysteine residue at position 12 of KRAS, forming a stable, irreversible tri-complex. This tri-complex sterically hinders the interaction of KRAS(ON) with its downstream effectors, such as RAF and PI3K, thereby inhibiting aberrant cell signaling, proliferation, and survival[1][8][9].
Caption: this compound forms a tri-complex with CypA and active KRAS G12C(ON), blocking downstream signaling.
Potential Resistance Mechanisms
Resistance to RAS-targeted therapies can emerge through various mechanisms that reactivate the oncogenic signaling pathway. For tri-complex inhibitors like this compound, potential resistance mechanisms include:
-
Alterations in Upstream Signaling: Activation of receptor tyrosine kinases (RTKs) can increase the flux through the RAS pathway, potentially overcoming the inhibitory effect[10].
-
Mutations in Pathway Components: Secondary mutations in KRAS or alterations in downstream effectors like BRAF, RAF1, MEK (MAP2K1/2), or PI3K can render the pathway independent of KRAS G12C activity[8][9].
-
Drug Target Modification: While less likely with covalent inhibitors, mutations could potentially alter the binding site on KRAS G12C or its interaction with CypA[8].
Caption: The RAS signaling pathway with potential sites for resistance mutations to this compound.
Experimental Approach: Genome-Wide CRISPR-Cas9 Screen
A genome-wide CRISPR-Cas9 knockout screen is a high-throughput method to identify genes whose loss contributes to this compound resistance. The general workflow involves transducing a cancer cell line with a pooled sgRNA library, applying drug selection, and then using next-generation sequencing (NGS) to identify sgRNAs that are enriched in the resistant population.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Data Presentation
Quantitative data from these experiments should be organized for clarity and comparison.
Table 1: Cell Viability (IC50) Data This table is used to compare the drug sensitivity of parental cells versus cells with candidate resistance genes knocked out or mutated.
| Cell Line | Genetic Modification | This compound IC50 (nM) | Fold Change |
| MIA PaCa-2 | Parental (Wild-Type) | 15 | 1.0 |
| MIA PaCa-2 | Gene X Knockout | 210 | 14.0 |
| NCI-H358 | Parental (Wild-Type) | 10 | 1.0 |
| NCI-H358 | Gene Y Knockout | 155 | 15.5 |
Table 2: CRISPR Screen Gene-Level Enrichment Scores This table summarizes the results from the genome-wide screen, ranking genes based on their enrichment in the this compound-treated population.
| Gene Symbol | Rank | Enrichment Score (MAGeCK) | p-value | FDR |
| NF1 | 1 | 8.54 | 1.2e-8 | 2.5e-7 |
| PTEN | 2 | 7.98 | 3.4e-8 | 5.1e-7 |
| KEAP1 | 3 | 7.51 | 9.1e-8 | 9.8e-7 |
| BRAF | 4 | 7.22 | 1.5e-7 | 1.2e-6 |
Detailed Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358 or MIA PaCa-2) in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Initial Dosing: Treat cells with this compound at a concentration equal to their IC50 value.
-
Dose Escalation: Once the cells resume normal proliferation, increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Maintenance: Continue this dose escalation until the cells can proliferate in a high concentration of this compound (e.g., >1 µM). This process may take several months.
-
Characterization: Regularly assess the IC50 of the resistant population to confirm a stable shift in drug sensitivity compared to the parental cell line.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Library and Cell Line: Use a genome-scale sgRNA library (e.g., GeCKO v2.0). Select a KRAS G12C mutant cell line that stably expresses Cas9 and is sensitive to this compound.
-
Lentivirus Production: Produce the pooled lentiviral sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Transduction: Transduce the Cas9-expressing cancer cells with the viral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. A representation of at least 500 cells per sgRNA should be maintained.
-
Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin) for 2-3 days.
-
Screening:
-
Harvest an initial cell pellet (T0 reference).
-
Split the remaining cells into two arms: a control arm (treated with DMSO) and a treatment arm (treated with a concentration of this compound that inhibits ~80% of cell growth, e.g., IC80).
-
Culture the cells for 14-21 days, passaging as needed and maintaining drug selection in the treatment arm. Maintain a cell population that preserves library representation.
-
-
Genomic DNA Extraction: Harvest cells from both arms and extract high-quality genomic DNA.
-
Library Preparation and Sequencing:
-
Use two-step PCR to amplify the sgRNA cassettes from the genomic DNA. The first PCR amplifies the region containing the sgRNA, and the second adds sequencing adapters and indexes.
-
Sequence the resulting amplicons on a high-throughput sequencer (e.g., Illumina NovaSeq). Aim for a read depth of at least 200-300 reads per sgRNA.
-
-
Data Analysis: Use software like MAGeCK to identify sgRNAs and, by extension, genes that are significantly enriched in the this compound-treated population compared to the DMSO control.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells (e.g., parental, resistant, or specific gene-knockout clones) in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well). Allow cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) and include a DMSO-only control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the DMSO control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 4: Western Blotting for Pathway Analysis
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat parental and resistant cells with DMSO or this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, Vinculin/GAPDH as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze band intensities to determine the activation state of signaling pathways in response to this compound in sensitive versus resistant cells.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Facebook [cancer.gov]
- 3. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 4. This compound: Revolution Medicines' Promising Leap in KRAS G12C NSCLC Therapy [ainvest.com]
- 5. CRISPR/Cas9 for overcoming drug resistance in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 gene editing: a new approach for overcoming drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 8. Mechanisms of resistance to active state selective tri-complex RAS inhibitors | bioRxiv [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Elironrasib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRASG12C mutant protein.[1][2][3] Unlike first-generation KRASG12C inhibitors that target the inactive GDP-bound (OFF) state, this compound forms a tri-complex with the KRASG12C(ON) protein and the intracellular chaperone protein cyclophilin A (CypA).[1][4] This unique mechanism of action leads to the inhibition of oncogenic signaling, resulting in tumor regression in various preclinical models of KRASG12C mutant cancers.[1][2][3] Understanding the pharmacokinetic profile of this compound is crucial for its continued development and for optimizing its therapeutic window.
These application notes provide a summary of the preclinical pharmacokinetic data for this compound across multiple species and detailed protocols for key in vivo and in vitro experiments to guide researchers in their own studies.
Data Presentation
Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Species[1]
| Parameter | Mouse (BALB/c) | Dog (Beagle) | Cynomolgus Monkey |
| Intravenous (IV) Administration (1 mg/kg) | |||
| Clearance (CL) (mL/min/kg) | 32 | 38 | 87 |
| Half-life (t1/2) (h) | 1.1 | 1.5 | 0.8 |
| Volume of Distribution (Vdss) (L/kg) | 2.5 | 3.9 | 4.8 |
| Oral (PO) Administration (10 mg/kg) | |||
| Cmax (ng/mL) | 1800 | 1200 | 1100 |
| AUClast (ng*h/mL) | 5400 | 8300 | 2500 |
| Tmax (h) | 2.0 | 4.0 | 1.0 |
| Oral Bioavailability (%F) | 60 | 87 | 10 |
Table 2: In Vitro Metabolism Summary of this compound[1]
| System | Finding |
| Hepatocytes (Mouse, Dog, Cynomolgus Monkey, Human) | Characterized by moderate to high clearance. |
| Whole Blood (Mouse, Dog, Cynomolgus Monkey, Human) | Stable. |
| Major Metabolites | Glutathione (GSH) conjugates identified as the major metabolites. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
1. Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in mice.
2. Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Male BALB/c mice (8-10 weeks old)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
3. Procedure: a. Animal Acclimation: i. Acclimate mice for at least one week prior to the study with free access to food and water. b. Dosing: i. For oral administration, dose a cohort of mice (n=3-5 per time point) with this compound at 10 mg/kg via oral gavage. ii. For intravenous administration, dose a separate cohort of mice with this compound at 1 mg/kg via tail vein injection. c. Blood Sampling: i. Collect blood samples (approximately 50-100 µL) via retro-orbital or saphenous vein bleeding at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). d. Plasma Preparation: i. Immediately transfer blood samples into EDTA-coated tubes and place on ice. ii. Centrifuge the blood samples at 4°C for 15 minutes at 2000 x g. iii. Collect the supernatant (plasma) and store at -80°C until bioanalysis.
4. Bioanalysis and Pharmacokinetic Analysis: a. Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. b. Use non-compartmental analysis (NCA) with software such as WinNonlin to calculate pharmacokinetic parameters including Cmax, Tmax, AUC, t1/2, CL, and Vdss.
Protocol 2: In Vitro Metabolic Stability in Hepatocytes
1. Objective: To assess the metabolic stability of this compound in hepatocytes from different species.
2. Materials:
-
This compound
-
Cryopreserved hepatocytes (e.g., mouse, dog, cynomolgus monkey, human)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubation plates (e.g., 24-well plates)
-
Orbital shaker incubator (37°C, 5% CO2)
-
Acetonitrile (ice-cold)
-
Centrifuge
3. Procedure: a. Hepatocyte Preparation: i. Thaw cryopreserved hepatocytes according to the manufacturer's instructions. ii. Resuspend the cells in pre-warmed culture medium to a final concentration of 0.5 x 106 viable cells/mL. b. Incubation: i. Add the hepatocyte suspension to the wells of a 24-well plate. ii. Pre-incubate the plate at 37°C for 10-15 minutes. iii. Initiate the metabolic reaction by adding this compound to a final concentration of 1 µM. c. Time-Point Sampling: i. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from the incubation wells. d. Reaction Quenching: i. Immediately terminate the reaction by adding an equal volume of ice-cold acetonitrile to the collected aliquots. e. Sample Processing: i. Centrifuge the samples to precipitate proteins. ii. Collect the supernatant for bioanalysis.
4. Data Analysis: a. Analyze the concentration of the remaining parent compound (this compound) at each time point using LC-MS/MS. b. Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of remaining this compound against time. c. Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/106 cells) = (0.693 / t1/2) * (incubation volume / number of cells)
Protocol 3: Bioanalytical Method for this compound in Plasma (Representative)
1. Objective: To quantify the concentration of this compound in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
2. Materials and Instrumentation:
-
Plasma samples containing this compound
-
Internal standard (IS) (e.g., a structurally similar compound)
-
Acetonitrile for protein precipitation
-
HPLC system coupled with a triple quadrupole mass spectrometer
-
C18 analytical column
3. Procedure: a. Sample Preparation: i. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. ii. Vortex for 1 minute to precipitate proteins. iii. Centrifuge at 13,000 rpm for 10 minutes. iv. Transfer the supernatant to a clean vial for injection. b. LC-MS/MS Conditions (Example):
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS. c. Calibration and Quantification: i. Prepare a calibration curve by spiking known concentrations of this compound into blank plasma. ii. Process the calibration standards and quality control samples alongside the study samples. iii. Quantify this compound in the study samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize and validate these methods for their specific experimental conditions and regulatory requirements.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 4. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Assessing the Synergy of Elironrasib with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elironrasib (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound (ON) state of the KRAS G12C protein.[1][2] By forming a tri-complex with cyclophilin A (CypA) and KRAS G12C(ON), this compound sterically blocks the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][3] This novel mechanism of action provides a rationale for its use in combination with other anticancer agents to enhance therapeutic efficacy and overcome potential resistance mechanisms. These application notes provide a summary of available data on this compound's synergistic potential and detailed protocols for assessing its combination effects.
Data Presentation: this compound Combination Therapy
While comprehensive preclinical synergy data with Combination Index (CI) values from peer-reviewed publications are not yet widely available, preliminary preclinical and clinical findings suggest that this compound has strong potential for synergistic or additive effects when combined with other anticancer agents.
Clinical Efficacy of this compound in Combination Therapies
Early clinical data from studies of this compound in combination with the pan-RAS inhibitor daraxonrasib and the immune checkpoint inhibitor pembrolizumab have shown encouraging antitumor activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).
| Combination Regimen | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |
| This compound + Daraxonrasib | NSCLC (previously treated with a KRAS G12C(OFF) inhibitor) | 62% | 92% | [4][5][6] |
| This compound + Pembrolizumab | First-line NSCLC (TPS ≥50%) | 100% | 100% | [6] |
Preclinical Synergy of this compound Combinations
Preclinical studies have indicated synergistic or enhanced antitumor activity when this compound is combined with inhibitors of other signaling pathways and with immunotherapy.
| Combination Partner | Rationale for Synergy | Observed Preclinical Effect | Source |
| SHP2 Inhibitors | Overcoming feedback reactivation of the RAS pathway. | Increased anti-tumor activity. | [1][7] |
| SOS1 Inhibitors | Preventing reactivation of wild-type RAS proteins. | Increased anti-tumor activity. | [1] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Sensitizing tumors to immune-mediated killing. | Enhanced anti-tumor immunity and activity. | [1] |
| Daraxonrasib (pan-RAS inhibitor) | Dual targeting of RAS signaling to prevent escape mechanisms. | Combination benefit observed in preclinical models. |
Illustrative Preclinical Synergy Data Table (Example)
The following table is a hypothetical representation of how in vitro synergy data for an this compound combination would be presented.
| Cell Line | Drug Combination | Combination Index (CI) at ED50 | Synergy Interpretation |
| NCI-H358 (NSCLC, KRAS G12C) | This compound + SHP2 Inhibitor | < 1 | Synergistic |
| MIA PaCa-2 (Pancreatic, KRAS G12C) | This compound + MEK Inhibitor | < 1 | Synergistic |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Synergy Rationale
This compound's unique mechanism of targeting the active KRAS G12C(ON) state provides a strong basis for combination therapies. By blocking the primary driver of oncogenesis, this compound can be combined with agents that target parallel or downstream pathways, as well as mechanisms of adaptive resistance.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Synergy Assessment
A typical workflow for evaluating the synergistic effects of this compound in combination with another anticancer agent in vitro.
Caption: In vitro drug synergy assessment workflow.
Experimental Protocols
In Vitro Cell Viability Assay for Synergy Assessment
This protocol describes how to assess the synergistic effects of this compound and a combination agent on the viability of KRAS G12C mutant cancer cell lines using a tetrazolium-based (MTT) or luminescent (CellTiter-Glo) assay.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
This compound and combination agent
-
96-well plates
-
MTT reagent (e.g., 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for dissolving formazan crystals in MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination agent in DMSO.
-
Create a dose-response matrix by serially diluting each drug to achieve a range of concentrations above and below their respective IC50 values.
-
Add 100 µL of medium containing the single agents or their combinations to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
For MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.[1][7] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assessment by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound in combination with another agent.
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination agent, or the combination at their IC50 concentrations for 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the in vivo synergy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Matrigel
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
-
Treatment:
-
Randomize mice into four groups: Vehicle control, this compound alone, Combination agent alone, and this compound + combination agent.
-
Administer the treatments according to the predetermined dosing schedule (e.g., oral gavage daily).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth inhibition between the treatment groups.
-
Tumor tissue can be used for further analysis, such as immunohistochemistry (IHC) for proliferation (Ki-67) and apoptosis markers, or Western blotting for pathway analysis.
-
Conclusion
This compound, with its unique mechanism of targeting the active KRAS G12C(ON) protein, holds significant promise for combination therapies. The preliminary data and the strong mechanistic rationale support its further investigation in combination with a variety of other anticancer agents. The protocols provided here offer a framework for researchers to systematically evaluate the synergistic potential of this compound in preclinical models, which is crucial for guiding clinical development and ultimately improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. dennisgong.com [dennisgong.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revolution Medicines Reports First Quarter 2025 Financial Results and Update on Corporate Progress | Revolution Medicines [ir.revmed.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing Elironrasib concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Elironrasib (RMC-6291) in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound form of KRAS G12C (KRAS G12C(ON)).[1] Its unique mechanism involves forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and KRAS G12C(ON).[2][3] This tri-complex sterically blocks the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling.[2]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is cell line-dependent and should be determined empirically. A good starting point is to perform a dose-response curve. A median IC50 of 0.11 nM has been reported in KRAS G12C-mutant NCI-H358 cells.[2] We recommend a concentration range spanning from low nanomolar to micromolar to establish the IC50 in your specific cell line of interest.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
This compound is soluble in DMSO.[4] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM. To aid dissolution, gentle warming and/or sonication can be used.[4] It is crucial to use newly opened DMSO as it is hygroscopic, and water content can affect solubility.[4] Store the stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles.[4]
Q4: How long should I treat my cells with this compound?
The optimal treatment duration will vary depending on the cell line and the specific assay. For cell viability assays, such as the CellTiter-Glo® assay, a 120-hour incubation period has been used.[3] For assessing the inhibition of downstream signaling pathways (e.g., pERK levels), a shorter treatment time is recommended. A time-course experiment (e.g., 1, 4, 8, 24 hours) is advisable to capture the initial inhibition and any potential rebound effects.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values in Cell Viability Assays
| Potential Cause | Troubleshooting Strategy |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly perform cell line authentication (e.g., STR profiling). Thaw a fresh vial of low-passage cells periodically. |
| Inconsistent Seeding Density | Ensure a homogenous single-cell suspension before seeding. Calibrate your cell counting method. Allow cells to attach and resume growth overnight before adding this compound. |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize freeze-thaw cycles by storing the stock solution in small aliquots. |
| Assay Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. Ensure even temperature distribution during incubation. |
Issue 2: No Significant Decrease in Phospho-ERK (p-ERK) Levels
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Time Point | The MAPK pathway can experience rapid feedback reactivation. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the point of maximal p-ERK inhibition. |
| Insufficient Inhibitor Concentration | The concentration of this compound may be too low for complete target engagement in your specific cell model. Titrate the concentration to determine the optimal dose for p-ERK inhibition. |
| Poor Antibody Quality | Ensure your primary antibodies for p-ERK and total ERK are validated for Western blotting and are functioning correctly. Use appropriate positive and negative controls. |
| Rapid Feedback Loop | The cell line may have a particularly rapid feedback loop that masks the initial inhibition. Consider co-treatment with an upstream inhibitor (e.g., an RTK or SHP2 inhibitor) to block this feedback. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Assay | Reference |
| Median IC50 | NCI-H358 | 0.11 nM | Cell Proliferation | [2] |
| Cell Viability IC50 (Early Lead Compound) | NCI-H358 | 43 nM | CellTiter-Glo | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted for a 96-well plate format.
Materials:
-
KRAS G12C mutant cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium.
-
Include wells with medium only for background measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A 10-point, 3-fold dilution series starting from 1 µM is a good starting point.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Treat cells in triplicate for each condition.
-
-
Incubation:
-
Return the plate to the incubator for 120 hours.
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes at low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all other readings.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the average vehicle control luminescence.
-
Plot the percent viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Western Blot for p-ERK and Total ERK
Materials:
-
KRAS G12C mutant cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (typically at a 1:1000 to 1:2000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK and a loading control like β-actin or GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for Cell Viability Assay.
Caption: Troubleshooting logic for p-ERK inhibition.
References
troubleshooting inconsistent Elironrasib efficacy in cell culture
Welcome to the technical support center for Elironrasib (RMC-6291), a potent, orally bioavailable, and covalent inhibitor of KRAS G12C(ON). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent efficacy in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class RAS(ON) G12C-selective tri-complex inhibitor. It functions by entering the cell and forming a binary complex with the intracellular chaperone protein Cyclophilin A (CypA). This this compound-CypA complex then binds to the active, GTP-bound form of KRAS G12C (KRAS G12C(ON)). This compound then forms a covalent, irreversible bond with the cysteine residue at position 12 of KRAS G12C. The resulting stable tri-complex of this compound, CypA, and KRAS G12C(ON) sterically blocks the interaction of KRAS with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1][2]
Q2: I am observing lower than expected potency of this compound in my cell line. What are the potential causes?
A2: Inconsistent efficacy of this compound in cell culture can arise from several factors:
-
Low Cyclophilin A (CypA) Expression: this compound's mechanism is dependent on the formation of a tri-complex with CypA.[1][2] Cell lines with inherently low or variable expression of CypA may exhibit reduced sensitivity to the drug.
-
Suboptimal Experimental Conditions: Factors such as cell density, serum concentration, and treatment duration can influence drug efficacy.
-
Compound Instability: Like many small molecules, this compound may have limited stability in cell culture media over extended incubation periods.
-
Cell Line Specific Resistance: Although this compound can overcome resistance mechanisms to first-generation KRAS G12C inhibitors, intrinsic or acquired resistance in certain cell lines can still occur.
Q3: What is the recommended treatment duration for this compound in cell viability assays?
A3: Based on published studies, a treatment duration of 120 hours is commonly used for assessing cell viability with this compound using assays like the CellTiter-Glo® Luminescent Cell Viability Assay.[1]
Q4: Is this compound effective against KRAS G12C mutants that are resistant to other inhibitors?
A4: Yes, this compound has been shown to be effective in preclinical models against KRAS G12C-driven cancers that have developed resistance to first-generation KRAS G12C(OFF) inhibitors.[3] This is due to its distinct mechanism of targeting the active KRAS(ON) state.
Troubleshooting Guides
Issue 1: Inconsistent or Low Potency of this compound
This guide provides a step-by-step approach to troubleshoot experiments where this compound is showing lower than expected efficacy.
| Potential Cause | Troubleshooting Steps |
| Low Cyclophilin A (CypA) Expression | 1. Verify CypA Expression: Perform a Western blot to determine the relative expression level of CypA in your cell line compared to a positive control cell line (e.g., NCI-H358).2. Select Appropriate Cell Lines: If CypA levels are low, consider using a different KRAS G12C mutant cell line known to have higher CypA expression.3. Modulate CypA Expression (Advanced): In some research contexts, it may be possible to transiently or stably overexpress CypA to sensitize cells to this compound. |
| Suboptimal Assay Conditions | 1. Optimize Cell Seeding Density: Perform a titration experiment to determine the optimal cell seeding density for your cell line and assay duration.2. Evaluate Serum Concentration: Test a range of serum concentrations (e.g., 2%, 5%, 10% FBS) to see if it impacts this compound's potency.3. Confirm Treatment Duration: While 120 hours is a common endpoint, a time-course experiment (e.g., 72, 96, 120, 144 hours) can determine the optimal treatment duration for your specific cell line. |
| Compound Instability | 1. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Consider Media Changes: For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 48-72 hours. |
| Incorrect IC50 Determination | 1. Use Appropriate Curve Fitting: Utilize a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 from your dose-response data.2. Ensure Sufficient Data Points: Use a sufficient number of data points across a wide concentration range to accurately define the top and bottom plateaus of the curve. |
Data Presentation
Table 1: this compound (RMC-6291) In Vitro Efficacy in KRAS G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability (pERK) | 0.7[4] |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability | 0.09[4] |
| Various KRAS G12C Mutant Cell Lines | Various | Cell Viability | Median: 0.11[2][5] |
| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability | 43 (for an earlier lead compound)[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol outlines the steps for determining cell viability following treatment with this compound.
Materials:
-
KRAS G12C mutant cancer cell line of interest
-
Complete cell culture medium
-
This compound (RMC-6291)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at the predetermined optimal density in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Include a vehicle-only control (DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or vehicle control.
-
Incubate for 120 hours at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Plot the dose-response curve and calculate the IC50 using appropriate software.
-
Protocol 2: Western Blot Analysis of Cyclophilin A (CypA) Expression
This protocol details the procedure for assessing the protein levels of CypA in your cell line.
Materials:
-
Cell lysate from the cell line of interest
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclophilin A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer with protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CypA antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound's tri-complex formation and inhibition of KRAS signaling.
Caption: A logical workflow for troubleshooting inconsistent this compound efficacy.
Caption: Key experimental factors that influence this compound's efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]
- 4. This compound (RMC-6291) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 5. Chemical remodeling of a cellular chaperone to target the active state of mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
overcoming Elironrasib solubility issues for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elironrasib (RMC-6291), focusing on overcoming solubility challenges for successful in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound (also known as RMC-6291) is an orally bioavailable, covalent inhibitor of the KRAS G12C(ON) protein, a key driver in some cancers.[1] Like many small molecule inhibitors, this compound is a lipophilic compound with limited aqueous solubility. This can pose a significant challenge for in vivo studies as it can lead to poor absorption, low bioavailability, and variable drug exposure, potentially impacting the reliability of experimental results. The development of this compound involved medicinal chemistry efforts to enhance its physicochemical properties, including solubility, to ensure adequate oral bioavailability.[2][3]
Q2: What are the common signs of solubility issues during formulation preparation?
A2: Researchers may encounter several indicators of poor solubility when preparing this compound formulations:
-
Precipitation: The compound falls out of solution, appearing as solid particles in the vehicle.
-
Phase Separation: The formulation separates into distinct layers.
-
Cloudiness or Suspension: The mixture is not a clear solution, indicating that the drug is not fully dissolved.
-
Difficulty in Dissolving: The compound does not dissolve even with heating and/or sonication.
Q3: Are there established formulation protocols for this compound in vivo studies?
A3: Yes, several formulation strategies have been successfully used for preclinical in vivo studies with this compound. These typically involve the use of co-solvents, surfactants, and lipids to enhance solubility. Specific protocols are detailed in the Experimental Protocols section below.
Q4: What general strategies can be employed to improve the solubility of poorly soluble drugs like this compound?
A4: A variety of formulation strategies can be applied to enhance the solubility and bioavailability of poorly soluble compounds:
-
Co-solvents: Using a mixture of solvents (e.g., DMSO, PEG300) to increase the drug's solubility.
-
Surfactants: Incorporating surfactants (e.g., Tween-80, Solutol HS15) to improve wetting and dispersion.[2]
-
Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that enhance aqueous solubility.[4]
-
Particle size reduction: Techniques like micronization or nanocrystal formulation can increase the surface area for dissolution.[5]
-
Solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation or phase separation during formulation preparation. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Gently heat the solution while stirring. 2. Use sonication to aid dissolution.[4] 3. If precipitation persists, consider reducing the final concentration of this compound. 4. Evaluate an alternative formulation vehicle with higher solubilizing capacity (see Table 1). |
| Inconsistent or low drug exposure in pharmacokinetic (PK) studies. | Poor absorption due to low solubility in the gastrointestinal tract. | 1. Switch to a formulation that forms a clear solution, such as the DMSO and Corn Oil-based vehicle.[4] 2. For suspension formulations, ensure uniform dosing by vortexing the suspension immediately before each administration. 3. Consider advanced formulation strategies like nanoformulations to improve dissolution rate and absorption.[5] |
| Difficulty achieving the desired final concentration. | The selected vehicle is not suitable for the target concentration of this compound. | 1. Refer to the established formulation protocols (Table 1) and select a vehicle known to achieve the desired concentration. 2. If a higher concentration is required, a formulation optimization study may be necessary, exploring different co-solvent ratios or alternative excipients. |
| The prepared formulation is a suspension, but a clear solution is desired. | The chosen vehicle system is not capable of fully dissolving this compound at the target concentration. | 1. For a clear solution, the formulation with 10% DMSO in Corn Oil has been shown to be effective for concentrations at or above 2.5 mg/mL.[4] 2. Note that for long-term studies (exceeding half a month), the stability of the compound in this formulation should be carefully considered.[4] |
Quantitative Data Summary
Table 1: Published Formulation Compositions for this compound In Vivo Studies
| Vehicle Composition | This compound Concentration | Resulting Formulation | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended solution | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Suspended solution | [4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution | [4] |
| 10% DMSO, 20% PEG400, 10% Solutol, 2% HPMC in 50 mM sodium citrate buffer (pH = 4) | Not specified (used for 100 mg/kg oral dosing in mice) | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (Co-solvent/Surfactant System)
This protocol is based on a formulation that yields a suspended solution of 2.5 mg/mL.[4]
Materials:
-
This compound (RMC-6291)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
For a 1 mL final volume, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until uniform.
-
Add 450 µL of saline to the mixture.
-
Vortex the final mixture thoroughly. The result should be a uniform suspension.
-
Note: This formulation requires sonication to aid in the initial dissolution and may need to be vortexed immediately before administration to ensure homogeneity.
Protocol 2: Preparation of this compound Clear Solution (Lipid-based System)
This protocol is based on a formulation that yields a clear solution of at least 2.5 mg/mL.[4]
Materials:
-
This compound (RMC-6291)
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO at 25 mg/mL.
-
For a 1 mL final volume, begin with 900 µL of Corn Oil in a sterile microcentrifuge tube.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the Corn Oil.
-
Mix thoroughly by vortexing until a clear solution is obtained.
-
Note: The saturation of this compound in this formulation is not fully characterized, and its stability for studies longer than two weeks should be considered.[4]
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound action via tri-complex formation.
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing this compound formulations.
References
Elironrasib Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers using Elironrasib who may encounter unexpected experimental results possibly attributable to off-target effects. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: My experimental model is showing significant gastrointestinal (GI) toxicity. Is this a known on-target effect or a potential off-target liability?
Gastrointestinal toxicities, including diarrhea, nausea, and vomiting, are the most commonly reported treatment-related adverse events in clinical trials of this compound.[6] This suggests that these effects are likely on-target toxicities resulting from the inhibition of KRAS G12C signaling in the GI tract. However, it is crucial to characterize the specific phenotype in your model system.
Q3: We are observing unexpected cardiovascular phenotypes in our cellular assays. Could this be an off-target effect of this compound?
Prolonged ECG QT interval has been reported as a treatment-related adverse event in clinical trials.[6] While this may be an on-target effect, cardiotoxicity is a known concern for some kinase inhibitors.[7][8] If you observe unexpected cardiovascular phenotypes in your preclinical models, a systematic investigation to rule out off-target effects on key cardiac kinases or ion channels may be warranted.
Q4: How does this compound's interaction with Cyclophilin A (CypA) influence its potential for off-target effects?
This compound's requirement for CypA to form the inhibitory tri-complex with KRAS G12C is a key feature of its mechanism.[1][2][3] CypA is an abundant intracellular protein with roles in protein folding and inflammatory responses.[9][10][11] While this compound binds to CypA, this interaction is part of the intended mechanism to target KRAS G12C. It is possible that sequestration of CypA by this compound could have biological consequences. However, the primary adverse events observed in clinical trials are more consistent with inhibition of the KRAS signaling pathway.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Phenotypic Changes in KRAS Wild-Type Cells
If you observe significant effects of this compound in cell lines that do not harbor the KRAS G12C mutation, this could indicate a potential off-target effect.
Troubleshooting Steps:
-
Confirm Genotype: Re-verify the KRAS mutational status of your cell lines.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which the unexpected effects occur. Compare this to the IC50 for KRAS G12C mutant cells. A large difference in potency would be expected if the effect is off-target.
-
Washout Experiment: As this compound is a covalent inhibitor, its on-target effects should be long-lasting. Conduct a washout experiment where the compound is removed and monitor for the reversal of the phenotype. A rapid reversal might suggest a reversible, off-target interaction.
-
Off-Target Profiling: If the effect is reproducible and occurs at relevant concentrations, consider broader off-target profiling (see Experimental Protocols section).
Issue 2: Investigating Unexpected In Vivo Toxicities
If you observe in vivo toxicities that are not consistent with the known safety profile of this compound (e.g., severe, unexpected organ damage), a systematic investigation is recommended.
Troubleshooting Steps:
-
Histopathological Analysis: Conduct a thorough histopathological examination of all major organs to identify the affected tissues.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate drug exposure levels in the affected tissues with the observed toxicity.
-
Activity-Based Protein Profiling (ABPP): For a more in-depth investigation, consider using ABPP in tissue lysates from treated animals to identify potential covalent off-targets.[8][12][13]
Data Presentation
Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) Observed in this compound Clinical Trials
| Adverse Event Category | Specific Event | Grade |
| Gastrointestinal | Diarrhea | Mostly Grade 1/2 |
| Nausea | Mostly Grade 1/2 | |
| Vomiting | Mostly Grade 1/2 | |
| Cardiovascular | Prolonged ECG QT Interval | Mostly Grade 1/2 |
| General | Fatigue | Mostly Grade 1/2 |
| Laboratory Abnormalities | Increased Aspartate Aminotransferase (AST) | Mostly Grade 1/2 |
Note: This table is a summary of commonly reported adverse events and their typical grades. For detailed information, please refer to the latest clinical trial publications.[6]
Experimental Protocols
Protocol 1: General Workflow for Investigating Potential Off-Target Effects
This protocol outlines a general approach for researchers who wish to investigate potential off-target liabilities of this compound or similar covalent inhibitors.
1. Biochemical Screening (Tier 1):
-
Objective: To identify potential off-target protein interactions in a purified system.
-
Method:
-
Kinome Screening: Screen this compound against a broad panel of recombinant kinases (e.g., a 400+ kinase panel) at a fixed concentration (e.g., 1 µM). Follow up with IC50 determination for any kinases showing significant inhibition.
-
Rationale: Although this compound is not a traditional kinase inhibitor, this screen can identify any unexpected interactions with kinase ATP-binding sites.
-
2. Cellular Target Engagement Assays (Tier 2):
-
Objective: To confirm target engagement in a cellular context.
-
Methods:
-
Cellular Thermal Shift Assay (CETSA): Assess the thermal stabilization of potential off-target proteins in intact cells or cell lysates upon this compound binding.
-
Activity-Based Protein Profiling (ABPP): Use a tagged version of this compound or a competitive ABPP approach to identify covalently bound proteins in a cellular proteome.[8][12][13]
-
3. In Vitro Phenotypic Assays (Tier 3):
-
Objective: To assess the functional consequences of potential off-target interactions.
-
Methods:
-
In Vitro GI Toxicity Models: Utilize 3D intestinal organoids or gut-on-a-chip models to assess effects on intestinal cell viability, barrier function, and inflammation.[9][10][11]
-
In Vitro Cardiotoxicity Models: Employ human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to evaluate effects on cardiomyocyte viability, contractility, and electrophysiology.[7][14][15]
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
References
- 1. Computational Model of Cardiomyocyte Apoptosis Identifies Mechanisms of Tyrosine Kinase Inhibitor-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 4. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (RMC-6291) | KRAS G12C inhibitor | Probechem Biochemicals [probechem.com]
- 6. Developing in vitro assays to transform gastrointestinal safety assessment: potential for microphysiological systems - Lab on a Chip (RSC Publishing) DOI:10.1039/C9LC01107B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Gut-On-A-Chip: Assessing Drug-induced Gut Toxicity In Vitro | Drug Discovery News [drugdiscoverynews.com]
- 10. A Game-Changer in Predicting Drug-Induced Gastrointestinal Toxicity [pharma-industry-review.com]
- 11. Predicting GI Toxicity in vitro | Mattek - Part of Sartorius [mattek.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Predicting individual-specific cardiotoxicity responses induced by tyrosine kinase inhibitors [frontiersin.org]
- 15. youtube.com [youtube.com]
interpreting unexpected results in Elironrasib signaling studies
Welcome to the technical support center for Elironrasib signaling studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein, also known as KRAS G12C(ON).[1][2] Its unique mechanism involves forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and KRAS G12C(ON).[1][3][4] This tri-complex sterically blocks the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling pathways like the MAPK/ERK pathway.[3][4]
Q2: How does this compound differ from first-generation KRAS G12C inhibitors?
A2: First-generation KRAS G12C inhibitors, such as sotorasib and adagrasib, target the inactive, GDP-bound "OFF" state of KRAS G12C.[2][5][6] In contrast, this compound targets the active, GTP-bound "ON" state.[2][5] This allows this compound to be effective even in cancers that have developed resistance to KRAS G12C(OFF) inhibitors, often due to mechanisms that increase the levels of GTP-bound KRAS G12C.[3][5]
Q3: What are the known resistance mechanisms to this compound?
A3: While this compound can overcome resistance to KRAS G12C(OFF) inhibitors, resistance to this compound itself can emerge.[5] Preclinical and clinical observations suggest potential resistance mechanisms may include:
-
Alterations in upstream signaling: Activation of receptor tyrosine kinases (RTKs) can reactivate the RAS pathway.[5]
-
Mutations in downstream effectors: Alterations in components of the MAPK pathway, such as BRAF and MEK, can bypass the need for KRAS signaling.[7]
-
Secondary KRAS mutations: Specific mutations, such as at the Y64 residue, may interfere with the formation of the inhibitory tri-complex.[7]
Q4: What are the reported clinical outcomes for this compound?
A4: In clinical trials, this compound has demonstrated significant antitumor activity, particularly in patients with non-small cell lung cancer (NSCLC) who have progressed on prior therapies, including first-generation KRAS G12C inhibitors.[5][6][8] Reported overall response rates (ORR) have been encouraging.[9][10][11] For detailed clinical trial data, please refer to the tables below.
Clinical Trial Data Summary
Table 1: this compound Monotherapy in KRAS G12C-Mutant NSCLC
| Patient Population | Treatment History | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| NSCLC (naive to KRAS G12C inhibitor) | Prior chemotherapy and immunotherapy | 43% | 100% | [9] |
| NSCLC (naive to KRAS G12C inhibitor) | Previously treated with immunotherapy and chemotherapy | 56% (at 200mg twice-daily) | 94% | [10][11] |
| NSCLC (previously exposed to KRAS G12C inhibitor) | Heavily pretreated (median 3 prior lines) | 42% | 79% | [6][8][12] |
| NSCLC (previously exposed to KRAS G12C inhibitor) | N/A | 50% | 100% | [9] |
Table 2: this compound in Combination Therapy
| Combination | Patient Population | Key Outcomes | Reference |
| This compound + Pembrolizumab (Keytruda) | First-line NSCLC (PD-L1 ≥50%) | 100% response rate in a small cohort (n=5) | [10][11] |
| This compound + Daraxonrasib | NSCLC (previously treated with KRAS G12C(OFF) inhibitor) | 62% response rate, 92% DCR | [11] |
Troubleshooting Guides for Unexpected Results
Scenario 1: Reduced or No Inhibition of Downstream Signaling (e.g., p-ERK levels remain high)
-
Question: You are treating a KRAS G12C mutant cell line with this compound, but you observe minimal to no reduction in phosphorylated ERK (p-ERK) levels via Western blot. What could be the cause?
-
Troubleshooting Steps:
-
Confirm Cell Line Authenticity and KRAS G12C Status:
-
Verify the identity of your cell line through short tandem repeat (STR) profiling.
-
Confirm the presence of the KRAS G12C mutation via sequencing.
-
-
Assess Drug Potency and Experimental Conditions:
-
Ensure the this compound compound is correctly stored and has not degraded.
-
Perform a dose-response experiment to confirm the IC50 in your cell line matches expected values (median IC50 of 0.11 nM in sensitive lines).[4]
-
Optimize treatment duration. A time-course experiment (e.g., 2, 6, 12, 24 hours) can determine the optimal time point for observing maximal pathway inhibition.
-
-
Investigate Potential Resistance Mechanisms:
-
Upstream Activation: Culture cells in serum-free or low-serum media to minimize growth factor-induced RTK activation. Analyze the phosphorylation status of upstream RTKs (e.g., EGFR, MET) to check for constitutive activation.
-
Downstream Mutations: Sequence key downstream effector proteins like BRAF and MEK1/2 to check for activating mutations that would render the cells insensitive to upstream KRAS inhibition.
-
Cyclophilin A Expression: Confirm the expression of Cyclophilin A (CypA) in your cell line, as it is essential for this compound's mechanism of action.[3]
-
-
Scenario 2: Discrepancy Between Cell Viability and Signaling Inhibition
-
Question: Your Western blot data shows successful inhibition of p-ERK upon this compound treatment, but your cell viability assay (e.g., MTT, CellTiter-Glo) shows only a modest decrease in cell proliferation. Why isn't the signaling inhibition translating to cell death?
-
Troubleshooting Steps:
-
Evaluate the Timeframe of the Viability Assay:
-
Cell death or growth arrest can be a delayed effect. Extend the duration of your viability assay (e.g., 72, 96, 120 hours) to allow for the full cytostatic or cytotoxic effects to manifest.[3]
-
-
Assess for Parallel Survival Pathway Activation:
-
KRAS mutant cells can be dependent on other survival pathways. Investigate the activation status of parallel pathways, such as the PI3K/AKT pathway. Inhibition of the MAPK pathway can sometimes lead to feedback activation of the PI3K/AKT pathway.
-
Perform combination treatments with inhibitors of other survival pathways (e.g., a PI3K inhibitor) to see if this enhances cell death.
-
-
Consider Cell Cycle Arrest vs. Apoptosis:
-
This compound may be inducing cell cycle arrest rather than apoptosis in your specific cell model.
-
Perform cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to assess for accumulation in a specific phase of the cell cycle.
-
Measure markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) by Western blot or flow cytometry to determine if apoptosis is being induced.
-
-
Experimental Protocols
Protocol 1: Western Blotting for p-ERK Inhibition
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and allow them to adhere overnight. Treat with a dose range of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK1/2 (T202/Y204), total ERK1/2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 120 hours).[3]
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Signaling Pathway and Workflow Diagrams
Caption: this compound forms a tri-complex with CypA and active KRAS G12C(ON), blocking downstream signaling.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
Caption: Potential causes for a lack of this compound efficacy in signaling studies.
References
- 1. Facebook [cancer.gov]
- 2. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 6. aacr.org [aacr.org]
- 7. Mechanisms of resistance to active state selective tri-complex RAS inhibitors | bioRxiv [biorxiv.org]
- 8. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]
- 9. onclive.com [onclive.com]
- 10. Revolution gets selective | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Revolution Medicines to Present Updated this compound Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | MarketScreener [marketscreener.com]
Elironrasib Preclinical Experiments: A Technical Support Center for Improved Reproducibility
To enhance the reproducibility of preclinical experiments involving Elironrasib (RMC-6291), this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides and frequently asked questions. The information is presented in a clear question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally bioavailable, and covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein, also known as KRAS(ON).[1][2] Its unique mechanism involves forming a tri-complex with the intracellular chaperone protein Cyclophilin A (CypA) and KRAS G12C(ON).[1][3] This tri-complex sterically blocks the interaction of KRAS G12C(ON) with its downstream effectors, thereby inhibiting oncogenic signaling.[1]
Q2: How does this compound differ from first-generation KRAS G12C inhibitors?
A2: First-generation KRAS G12C inhibitors primarily target the inactive, GDP-bound "OFF" state of the protein. In contrast, this compound targets the active, GTP-bound "ON" state.[2] This allows this compound to be effective in tumors that have developed resistance to "OFF" state inhibitors through mechanisms that increase the levels of active KRAS G12C.[2]
Q3: What are the key handling and storage recommendations for this compound?
A3: For optimal stability, this compound should be stored at -20°C for up to one month.[4] It is recommended to prepare fresh dilutions from a concentrated stock for each experiment and to aliquot the stock solution to minimize freeze-thaw cycles.
Q4: In which cancer cell lines has this compound shown preclinical activity?
A4: this compound has demonstrated potent activity in various KRAS G12C mutant human cancer cell lines. A key model cell line used in preclinical studies is the NCI-H358 non-small cell lung cancer (NSCLC) line.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Q: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for this compound. What are the potential causes and solutions?
A: Inconsistent IC50 values are a common challenge. Here’s a breakdown of potential causes and troubleshooting steps:
-
Cell Line Integrity and Passage Number:
-
Problem: Genetic drift can occur in cell lines at high passage numbers, leading to altered drug sensitivity. Misidentification or cross-contamination of cell lines is also a possibility.
-
Solution: Always use low-passage cells from a reputable cell bank. Implement regular cell line authentication using methods like Short Tandem Repeat (STR) profiling.
-
-
Seeding Density and Confluency:
-
Problem: The response to drug treatment can be influenced by cell density at the time of inhibitor addition. Both overly sparse and overly confluent cultures can yield inconsistent results.
-
Solution: Optimize and standardize the initial cell seeding density to ensure cells are in the exponential growth phase during the experiment. Always visually inspect plates for even cell distribution and appropriate confluency before adding this compound.
-
-
Inhibitor Preparation and Dilution:
-
Problem: this compound, like many small molecules, can be prone to precipitation or degradation if not handled correctly. Inaccurate serial dilutions can also introduce significant error.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells, including controls.
-
-
Assay-Specific Variability:
-
Problem: The choice of viability assay can impact results. For example, assays based on metabolic activity (like MTT or CellTiter-Glo) can be affected by changes in cellular metabolism that are independent of cell death.
-
Solution: Be consistent with your chosen assay. For this compound, the CellTiter-Glo® luminescence assay, which measures ATP levels, has been used successfully.[1] Consider orthogonal assays to confirm findings, such as direct cell counting or apoptosis assays.
-
Issue 2: Inconsistent Inhibition of Downstream Signaling in Western Blots
Q: Our Western blot results show variable inhibition of downstream targets like pERK after this compound treatment. Why might this be happening?
A: Inconsistent signaling results can stem from both biological and technical factors.
-
Timing of Lysate Collection:
-
Problem: The inhibition of signaling pathways like MAPK can be dynamic. Feedback mechanisms can lead to a rebound in signaling at later time points.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing maximal inhibition of downstream targets like pERK.
-
-
Cellular State and Serum Conditions:
-
Problem: The activation state of the KRAS pathway can be influenced by growth factors in the cell culture serum.
-
Solution: Standardize serum concentrations and consider serum-starving cells before this compound treatment to establish a consistent baseline of pathway activation.
-
-
Technical Western Blot Variability:
-
Problem: Inconsistent protein loading, transfer efficiency, and antibody incubations can all lead to variable results.
-
Solution: Use a robust method for protein quantification (e.g., BCA assay) to ensure equal loading. Include loading controls (e.g., GAPDH, β-actin) on every blot. Optimize antibody concentrations and incubation times.
-
Issue 3: Lack of In Vivo Efficacy or High Toxicity in Xenograft Models
Q: We are not observing the expected tumor growth inhibition with this compound in our mouse xenograft models, or we are seeing unexpected toxicity.
A: In vivo experiments are complex, and several factors can influence outcomes.
-
Drug Formulation and Administration:
-
Problem: Poor solubility or stability of the formulation can lead to inconsistent drug exposure. The route and frequency of administration are also critical.
-
Solution: this compound is orally bioavailable.[1][3] Ensure the formulation is prepared correctly and administered consistently. For preclinical studies in mice, a common vehicle for oral administration is a solution containing 10% DMSO, 20% PEG400, 10% Solutol, and 2% HPMC in a sodium citrate buffer.[1]
-
-
Tumor Model and Host Strain:
-
Problem: The specific KRAS G12C xenograft model and the immune status of the mouse strain can impact tumor growth and drug response.
-
Solution: Use well-characterized KRAS G12C mutant cell lines for xenografts, such as NCI-H358. Be aware that the host immune system can play a role, and results may differ between immunodeficient and immunocompetent models.
-
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
Problem: Insufficient drug exposure at the tumor site will lead to a lack of efficacy. Conversely, excessively high exposure can cause toxicity.
-
Solution: If possible, conduct pilot PK studies to determine the optimal dosing regimen in your specific model. Correlate drug levels in plasma and tumor tissue with downstream target engagement (e.g., pERK inhibition) to establish a PK/PD relationship.
-
Quantitative Data Summary
| Parameter | Value | Cell Line / Species | Assay / Conditions | Source |
| pERK EC50 | 0.61 nM | NCI-H358 | Cellular Assay | [1] |
| Viability EC50 | 82 pM | NCI-H358 | CellTiter-Glo (120h) | [1] |
| k_inact/K_I | 289,000 M⁻¹s⁻¹ | N/A | Biochemical Assay | [1] |
| Oral Bioavailability | 60% | BALB/c Mice | 100 mg/kg, po | [1] |
| Plasma Half-life (t½) | 1.1 hours | BALB/c Mice | 1 mg/kg, iv | [1] |
| Clearance (CL) | 55 mL/min/kg | BALB/c Mice | 1 mg/kg, iv | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding:
-
Trypsinize and count KRAS G12C mutant cells (e.g., NCI-H358).
-
Seed cells in a 96-well opaque-walled plate at a pre-optimized density (e.g., 1000-5000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Carefully remove the old medium from the wells and add the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubate for 120 hours.[1]
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for pERK Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the optimized duration (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Quantify protein concentration using a BCA assay.
-
Normalize protein amounts and prepare lysates with Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager.
-
Quantify band intensities and normalize pERK levels to total ERK and the loading control.
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Western Blotting.
Caption: Troubleshooting Logic for Inconsistent IC50 Data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 3. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Elironrasib Xenograft Tumor Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Elironrasib xenograft tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound (formerly RMC-6291) is an orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein, also known as RAS(ON).[1][2][3] Its mechanism is unique in that it forms a tri-complex with the intracellular chaperone protein Cyclophilin A (CypA) and the KRAS G12C(ON) protein.[1][3][4] This tri-complex sterically blocks the RAS effector binding face, preventing downstream oncogenic signaling and inducing tumor regressions in preclinical models.[1][4][5] This mechanism differs from first-generation KRAS G12C inhibitors that target the inactive, GDP-bound 'OFF' state.[2]
Q2: Why is minimizing variability important in this compound xenograft studies?
Q3: What are the most common sources of variability in xenograft models?
A3: Variability in xenograft experiments can stem from several factors:
-
Biological Factors: Inherent genetic drift and intratumor heterogeneity of the cancer cells, and the health and age of the host mice.[6][7][8]
-
Technical Factors: Inconsistent cell preparation and injection technique, inaccurate tumor measurement, and variations in drug formulation or administration.[9]
-
Environmental Factors: Differences in animal housing, diet, or stress levels.
-
Model Quality: Issues such as model misidentification, cross-contamination, or infections can severely compromise research outcomes.[10]
Q4: Which host mouse strain is recommended for this compound xenograft studies?
A4: Immunodeficient mice are required for xenograft studies. Strains like NOD.Cg-Prkdc Il2rg/SzJ (NSG) mice are commonly used because they lack mature T and B cells and have no functional natural killer (NK) cells, making them robust hosts for human cell engraftment.[11] The choice of strain should be consistent throughout a study to avoid introducing variability.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound xenograft experiments.
Problem 1: High Variability in Tumor Growth Within the Same Group
| Cause | Troubleshooting Step | Recommendation |
| Inconsistent Cell Viability or Number | Verify cell counting and viability assays (e.g., Trypan Blue) before injection. | Ensure cell viability is >90% and that each mouse receives the exact same number of viable cells. Prepare cell suspensions fresh for each experiment. |
| Implantation Technique Variation | Standardize the injection site, depth, and volume. Use a consistent technique for each animal. | Subcutaneous injection into the flank is common.[11] Ensure the same researcher, if possible, performs all injections to minimize inter-operator variability. |
| Uneven Tumor Fragment Size (for PDX models) | If using patient-derived xenograft (PDX) fragments, ensure they are minced to a uniform size (e.g., 1-2 mm³).[12] | Use a consistent method for fragment preparation and a trocar for implantation to standardize the process.[11] |
| Poor Animal Health | Monitor animal health closely. Ensure mice are of a similar age and weight at the start of the study. | House animals in a controlled environment and follow established animal husbandry protocols.[13] |
Problem 2: Inconsistent or Lack of Response to this compound
| Cause | Troubleshooting Step | Recommendation |
| Incorrect Dosing or Formulation | Confirm the dose calculations, formulation stability, and administration route (e.g., oral gavage). | This compound is orally bioavailable.[1][3] Ensure the vehicle is appropriate and consistent across all treatment groups. The recommended Phase 2 dose in human trials was 200 mg orally twice daily, which can be a starting point for dose translation to mice.[14] |
| Tumor Size at Treatment Initiation | Start treatment when tumors reach a predetermined, consistent volume across all mice. | Randomize mice into groups when tumors reach a specific size range (e.g., 70-300 mm³).[11] This ensures that the drug is tested against similarly established tumors. |
| Cell Line Integrity | Verify that the cell line used harbors the KRAS G12C mutation and has not undergone significant genetic drift. | Use low-passage cells and periodically perform short tandem repeat (STR) profiling to confirm cell line identity. |
| Resistance Mechanisms | The tumor model may have intrinsic resistance mechanisms. | In clinical settings, this compound has shown activity in tumors with co-alterations known to drive resistance to other inhibitors, suggesting it may overcome some resistance mechanisms.[2][15] However, preclinical models may vary. |
Experimental Protocols & Data
Recommended Protocol for an this compound Subcutaneous Xenograft Study
This protocol provides a standardized workflow for establishing a xenograft model to test this compound's efficacy.
-
Cell Culture: Culture a human cancer cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358 lung adenocarcinoma cells) under standard conditions. Use cells from a low-passage number.
-
Animal Model: Use female immunodeficient mice (e.g., NSG), 6-8 weeks of age.[11] Allow animals to acclimate for at least one week before the experiment.
-
Cell Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium (e.g., PBS) with a 50% Matrigel suspension.
-
Inject 5 x 10⁶ viable cells in a 100 µL volume subcutaneously into the right flank of each mouse.
-
-
Tumor Monitoring:
-
Begin monitoring tumor growth 3-4 days post-implantation.
-
Measure tumors 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
When the average tumor volume reaches 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[11]
-
Administer this compound or vehicle control via oral gavage according to the planned dosing schedule.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint (e.g., 1000-1500 mm³), or per institutional animal care guidelines.[11]
-
Record body weight at each measurement as an indicator of toxicity.
-
Quantitative Data Summary
The following tables provide example parameters for experiment setup and a summary of clinical efficacy data for reference.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Mouse Strain | NSG (NOD.Cg-Prkdcscid Il2rg-/-) | Highly immunodeficient host.[11] |
| Cell Line | NCI-H358 (KRAS G12C) | Or other validated KRAS G12C mutant line. |
| Cell Injection # | 5 x 10⁶ cells | In 100 µL 50% Matrigel/PBS. |
| Tumor Randomization Size | 100-200 mm³ | Ensures uniformity at the start of treatment.[11] |
| Group Size | 8-10 mice | Provides sufficient statistical power.[6] |
| Administration Route | Oral Gavage (PO) | This compound is orally bioavailable.[1] |
Table 2: Summary of Clinical Efficacy in KRAS G12C NSCLC (Post-Prior Inhibitor)
| Metric | Reported Value (Phase I Trial) | Confidence Interval (95% CI) |
| Objective Response Rate | 42% | 22% - 63% |
| Disease Control Rate | 79% | 58% - 93% |
| Median Duration of Response | 11.2 months | 5.9 months - Not Estimable |
| Median Progression-Free Survival | 6.2 months | 4.0 - 10.3 months |
| Data from a Phase 1 trial in heavily pretreated NSCLC patients who had progressed on a prior KRAS(OFF) G12C inhibitor.[14] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound forms a tri-complex with CypA and active KRAS-GTP, blocking downstream signaling.
Standard Xenograft Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 3. Facebook [cancer.gov]
- 4. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 5. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biology, Models and the Analysis of Tumor Xenograft Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Patient-Derived Xenograft Models Reveal Intratumor Heterogeneity and Temporal Stability in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. cdn.bcm.edu [cdn.bcm.edu]
- 13. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 14. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 15. aacr.org [aacr.org]
Validation & Comparative
A Head-to-Head In Vivo Comparison of Elironrasib and Adagrasib: A New Era in KRAS G12C Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent KRAS G12C inhibitors, elironrasib (RMC-6291) and adagrasib (MRTX849). This analysis is based on available preclinical data and highlights their distinct mechanisms of action, anti-tumor efficacy, and pharmacokinetic profiles.
The discovery of small molecules targeting the previously "undruggable" KRAS oncogene has marked a significant breakthrough in cancer therapy. Adagrasib, a first-generation inhibitor, targets the inactive, GDP-bound (RAS(OFF)) state of the KRAS G12C mutant protein. This compound represents a next-generation approach by targeting the active, GTP-bound (RAS(ON)) state, a novel mechanism that may overcome resistance to RAS(OFF) inhibitors.[1][2] This guide synthesizes in vivo data from separate preclinical studies to offer a comparative perspective on their performance.
Comparative Anti-Tumor Efficacy in Xenograft Models
This compound and adagrasib have both demonstrated significant anti-tumor activity in various KRAS G12C-mutant xenograft models. While direct head-to-head studies are not yet published, a comparative analysis of data from individual studies reveals potent tumor growth inhibition and regression with both agents.
Notably, this compound has shown efficacy in models resistant to first-generation KRAS G12C inhibitors. In a sotorasib-resistant MIA PaCa-2 pancreatic cancer cell-derived xenograft (CDX) model, this compound administered at 100 mg/kg once daily led to tumor regression.[3] Furthermore, in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) designated LUN055, which is resistant to adagrasib, this compound at 200 mg/kg once daily also induced tumor regression.[3]
Adagrasib has demonstrated robust, dose-dependent anti-tumor activity in several KRAS G12C-mutant models. In the MIA PaCa-2 pancreatic cancer xenograft model, oral administration of adagrasib resulted in rapid tumor regression, with some mice achieving a complete response at doses of 30 mg/kg and 100 mg/kg.[4] In intracranial xenograft models of KRAS G12C-mutant NSCLC (H23-Luc and LU65-Luc), daily treatment with 100 mg/kg adagrasib for 21 days resulted in significant inhibition of brain tumor growth.[5]
| Parameter | This compound (RMC-6291) | Adagrasib (MRTX849) |
| Xenograft Model | Sotorasib-resistant MIA PaCa-2 CDX (Pancreatic) | MIA PaCa-2 CDX (Pancreatic) |
| Dose & Schedule | 100 mg/kg, PO, QD | 30 mg/kg & 100 mg/kg, PO |
| Observed Effect | Tumor regression[3] | Rapid tumor regression, complete response in some animals[4] |
| Xenograft Model | Adagrasib-resistant LUN055 PDX (NSCLC) | H23-Luc & LU65-Luc Intracranial Xenografts (NSCLC) |
| Dose & Schedule | 200 mg/kg, PO, QD | 100 mg/kg, PO, BID for 21 days |
| Observed Effect | Tumor regression[3] | Significant inhibition of brain tumor growth[5] |
| Xenograft Model | Murine tumor models | NCI-H2030 & NCI-H2122 (NSCLC), UMUC3 (Bladder) |
| Dose & Schedule | 200 mg/kg, PO, QD for 60 days | 30 mg/kg, PO, 5 days/week |
| Observed Effect | Significant tumor growth inhibition, induced immunological memory[6] | Data presented in combination studies |
Comparative Pharmacokinetics in Mice
Pharmacokinetic studies in mice reveal key differences between this compound and adagrasib that may influence their efficacy and dosing schedules.
| Parameter | This compound (RMC-6291) in BALB/c Mice | Adagrasib (MRTX849) in Wild-Type Mice |
| Dose (Oral) | Not specified in provided abstract | 30 mg/kg |
| Half-life (t1/2) | Not specified in provided abstract | ~24 hours[5] |
| Oral Bioavailability | High (60%)[7] | Not specified in provided abstract |
| CNS Penetration | Not specified in provided abstract | Yes, demonstrated in mouse models[5] |
| Metabolism | Major metabolites are GSH conjugates[7] | Primarily metabolized by CYP3A4[8] |
Experimental Protocols
In Vivo Tumor Xenograft Studies (General Protocol)
A generalized experimental protocol for evaluating the in vivo efficacy of KRAS G12C inhibitors in xenograft models is as follows. Specific details for this compound and adagrasib studies are noted where available.
-
Cell Lines and Animal Models:
-
Cell Lines: KRAS G12C-mutant cancer cell lines such as MIA PaCa-2 (pancreatic), NCI-H358 (NSCLC), LU99 (NSCLC), H23 (NSCLC), and LU65 (NSCLC) are commonly used.[5][7]
-
Animal Models: Immunodeficient mice, such as BALB/c nude or athymic mice, are typically used for subcutaneous or orthotopic tumor implantation.[7]
-
-
Tumor Implantation:
-
Cells are harvested during the exponential growth phase and suspended in a suitable medium (e.g., PBS or Matrigel).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and vehicle control groups.
-
-
Drug Administration:
-
This compound: Administered orally (PO) at doses ranging from 100-200 mg/kg, typically once daily (QD).[3][6]
-
Adagrasib: Administered orally (PO) at doses ranging from 30-100 mg/kg, either once daily (QD) or twice daily (BID).[4][5]
-
The vehicle control group receives the same formulation without the active drug.
-
-
Efficacy Endpoints:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Tumor regression is noted when tumor volume decreases from the initial measurement.
-
Overall survival of the animals is monitored.
-
Body weight is measured regularly to assess toxicity.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, tumors may be excised for analysis of target engagement and downstream signaling pathway modulation (e.g., pERK levels).
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Adagrasib (RAS(OFF) Inhibitor)
References
- 1. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 2. This compound: Revolution Medicines' Promising Leap in KRAS G12C NSCLC Therapy [ainvest.com]
- 3. revmed.com [revmed.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
validating Elironrasib's superiority over first-generation KRAS G12C inhibitors
A comprehensive guide for researchers and drug development professionals on the demonstrated superiority of Elironrasib over first-generation KRAS G12C inhibitors.
This guide provides an objective comparison of this compound (RMC-6291) with first-generation KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). The data presented herein, supported by detailed experimental protocols and visualizations, substantiates the potential of this compound as a superior therapeutic agent for KRAS G12C-mutant cancers.
A Novel Mechanism of Action: Targeting the Active "ON" State
First-generation KRAS G12C inhibitors, Sotorasib and Adagrasib, function by covalently binding to the inactive, GDP-bound "OFF" state of the KRAS G12C protein. In contrast, this compound represents a novel class of inhibitors that target the active, GTP-bound "ON" state of KRAS G12C.[1][2] This is achieved through a unique tri-complex mechanism where this compound first binds to the intracellular chaperone protein, cyclophilin A (CypA).[1][2] This binary complex then engages the active KRAS G12C, leading to the formation of a stable, inhibitory tri-complex that sterically blocks the interaction of KRAS with its downstream effectors.[1][3] This fundamental difference in the mechanism of action translates to a more rapid and sustained inhibition of oncogenic signaling.[1]
Preclinical Data: Demonstrating Superior Potency and Efficacy
In vitro and in vivo preclinical studies have consistently demonstrated the superior potency and efficacy of this compound compared to first-generation KRAS G12C inhibitors.
In Vitro Cellular Potency
This compound exhibits exceptional potency in inhibiting the proliferation of KRAS G12C mutant cancer cell lines, with IC50 values in the low nanomolar to picomolar range.
| Inhibitor | Cell Line | IC50 (nM) |
| This compound (RMC-6291) | NCI-H358 (NSCLC) | 0.11[4] |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | 6 - 81.8[5] |
| MIA PaCa-2 (Pancreatic) | 9 - 120[5][6] | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | 10 - 973[7] |
| MIA PaCa-2 (Pancreatic) | 10 - 973[7] |
Table 1: Comparative in vitro cellular potency of this compound, Sotorasib, and Adagrasib in KRAS G12C mutant cell lines.
In Vivo Tumor Growth Inhibition
In xenograft models of KRAS G12C-mutant cancers, this compound has demonstrated robust and sustained tumor growth inhibition, leading to tumor regression.
| Inhibitor | Xenograft Model | Dose | Tumor Growth Inhibition (TGI) / Regression |
| This compound (RMC-6291) | Sotorasib-resistant MIA PaCa-2 (PDAC) | 100 mg/kg, QD | Significant tumor regression[8] |
| LUN055 PDX (NSCLC) | 200 mg/kg, QD | Significant tumor regression[8] | |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | 30 mg/kg, QD | Synergistic effect with Cisplatin, reduced tumor size[5] |
| MIA PaCa-2 (Pancreatic) | 10-180 mg/kg, QD | 86% TGI at 10 mg/kg; regression at ≥30 mg/kg[9] | |
| Adagrasib (MRTX849) | H358 (NSCLC) | 100 mg/kg, QD | Pronounced tumor regression in 17 of 26 models (65%)[10] |
| MIA PaCa-2 (Pancreatic) | 30 & 100 mg/kg | Complete response in some animals[9] |
Table 2: Comparative in vivo efficacy of this compound, Sotorasib, and Adagrasib in xenograft models.
Clinical Data: Overcoming Resistance and Improving Outcomes
Clinical trials have provided compelling evidence of this compound's superiority, particularly in patients who have developed resistance to first-generation KRAS G12C inhibitors.
Clinical Efficacy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)
The Phase 1/1b clinical trial (RMC-6291-001) of this compound has shown remarkable efficacy in heavily pretreated patients with KRAS G12C-mutated NSCLC, a significant portion of whom had prior treatment with a first-generation KRAS G12C inhibitor.
| Clinical Endpoint | This compound (RMC-6291-001)¹ | Sotorasib (CodeBreaK 100)² | Adagrasib (KRYSTAL-1)³ |
| Patient Population | Previously treated NSCLC (92% prior G12C inhibitor) | Previously treated NSCLC | Previously treated NSCLC |
| Objective Response Rate (ORR) | 42% | 37.1% | 42.9% |
| Median Duration of Response (DOR) | 11.2 months | 11.1 months | 8.5 months |
| Median Progression-Free Survival (PFS) | 6.2 months | 6.8 months | 6.5 months |
| Median Overall Survival (OS) | Not Reached | 12.5 months | 12.6 months |
Table 3: Comparative clinical efficacy of this compound, Sotorasib, and Adagrasib in patients with KRAS G12C-mutated NSCLC. ¹Data from the RMC-6291-001 trial in patients who had received prior therapy with a KRAS(OFF) G12C inhibitor.[8] ²Data from the CodeBreaK 100 trial in patients with previously treated KRAS G12C-mutated NSCLC.[11] ³Data from the KRYSTAL-1 trial in patients with previously treated KRAS G12C-mutated NSCLC.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of KRAS G12C mutant cancer cell lines.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
96-well microplates
-
Test compounds (this compound, Sotorasib, Adagrasib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Treat the cells with varying concentrations of the test compounds and a vehicle control (DMSO) for 72-120 hours.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions, measuring luminescence with a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the test compounds in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NSG)
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358) or patient-derived xenograft (PDX) models
-
Matrigel
-
Test compounds formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the test compounds or vehicle control orally at the specified dose and schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, calculate the tumor growth inhibition (TGI) or regression for each treatment group compared to the control group.
Covalent Modification Assay (Mass Spectrometry)
Objective: To confirm the covalent binding of the inhibitors to the KRAS G12C protein and quantify target occupancy.
Materials:
-
Purified recombinant KRAS G12C protein
-
Test compounds
-
Assay buffer
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate the purified KRAS G12C protein with the test compounds at various molar ratios.
-
Reduce and alkylate the protein mixture using DTT and IAA to cap any unmodified cysteine residues.
-
Digest the protein into peptides using trypsin.
-
Analyze the resulting peptide mixture using LC-MS to identify the peptide containing the C12 residue.
-
Determine the mass shift corresponding to the covalent modification by the inhibitor.
-
Quantify the relative abundance of the modified versus the unmodified peptide to determine the percentage of target occupancy.[12]
Visualizing the Superiority of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of First-Generation KRAS G12C Inhibitors.
Caption: Tri-Complex Mechanism of this compound.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 3. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 7. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 8. revmed.com [revmed.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. benchchem.com [benchchem.com]
Elironrasib Efficacy in Sotorasib-Resistant Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to KRAS G12C inhibitors like sotorasib has underscored the need for next-generation therapies. This guide provides a comprehensive comparison of Elironrasib (RMC-6291), a novel KRAS G12C(ON) inhibitor, with existing treatments in sotorasib-resistant preclinical models. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways to offer a clear, data-driven assessment of this compound's potential.
Overcoming Resistance: this compound's Differentiated Mechanism
Sotorasib and adagrasib, the first-generation FDA-approved KRAS G12C inhibitors, target the inactive, GDP-bound "OFF" state of the KRAS protein.[1] However, resistance to these therapies can arise through various mechanisms, including the reactivation of the RAS-MAPK signaling pathway, which increases the population of the active, GTP-bound "ON" state of KRAS G12C.
This compound offers a distinct mechanism of action by selectively targeting this active KRAS G12C(ON) state.[2][3] It forms a tri-complex with the KRAS G12C protein and the intracellular chaperone protein cyclophilin A, effectively inhibiting downstream signaling even in the presence of resistance mechanisms that maintain KRAS in its active conformation.[4][5] This novel approach has shown promise in preclinical models and early clinical trials, particularly in patients who have developed resistance to "OFF" state inhibitors.[1][6][7]
Preclinical Efficacy in Sotorasib-Resistant Models
Preclinical studies have demonstrated this compound's ability to drive tumor regression in sotorasib-resistant xenograft models. The following tables summarize key preclinical and clinical findings comparing this compound to sotorasib and adagrasib.
Table 1: Preclinical Comparison of KRAS G12C Inhibitors in Sotorasib-Resistant Xenograft Models
| Model Type | Resistance Mechanism | Treatment | Dosing | Outcome |
| Sotorasib-Resistant Pancreatic Cancer CDX (MIA PaCa-2) | KRAS G12C Amplification | This compound (RMC-6291) | 100 mg/kg PO QD | Tumor Regression |
| Sotorasib | 100 mg/kg PO QD | Tumor Growth | ||
| Sotorasib-Resistant NSCLC PDX (LUN055) | KRAS & RTK Amplification | This compound (RMC-6291) | 200 mg/kg PO QD | Tumor Regression |
| Adagrasib | 100 mg/kg PO QD | Tumor Growth |
Source: Revolution Medicines Preclinical Research[4]
Table 2: Clinical Efficacy of this compound in Patients with KRAS G12C-Mutant NSCLC Previously Treated with a KRAS G12C(OFF) Inhibitor
| Efficacy Endpoint | Result (n=24) |
| Objective Response Rate (ORR) | 42% |
| Disease Control Rate (DCR) | 79% |
| Median Duration of Response | 11.2 months |
| Median Progression-Free Survival | 6.2 months |
Source: Phase 1 RMC-6291-001 Trial[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used to assess the efficacy of KRAS inhibitors.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Sotorasib-resistant cell lines (developed by chronic exposure to sotorasib)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well opaque-walled multiwell plates
-
This compound, Sotorasib, Adagrasib (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the inhibitors in culture medium. Add the diluted compounds to the respective wells. Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72-120 hours.
-
Luminescence Measurement: Equilibrate the plate and its contents to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the results as a dose-response curve to determine the IC50 value for each compound.
Western Blot for Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the inhibition of signaling pathways, such as the MAPK pathway (p-ERK).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Treat cells with inhibitors for the desired time. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
In Vivo Tumor Xenograft Study
This method involves implanting human tumor cells or patient-derived tumor tissue into immunodeficient mice to evaluate the anti-tumor efficacy of a drug in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Sotorasib-resistant KRAS G12C mutant cancer cells or patient-derived xenograft (PDX) tissue
-
This compound, Sotorasib, Adagrasib formulations for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue fragments into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitors and vehicle control to the respective groups, typically via oral gavage, at the specified doses and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors reach a maximum allowed size, or a specific study duration).
-
Analysis: Plot the mean tumor volume for each group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blot, immunohistochemistry).
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the KRAS signaling pathway, the mechanisms of resistance to sotorasib, and the distinct mechanism of action of this compound.
Conclusion
This compound demonstrates significant preclinical activity in sotorasib-resistant models of KRAS G12C-mutated cancers. Its unique mechanism of targeting the active "ON" state of KRAS G12C provides a compelling rationale for its efficacy in overcoming resistance to first-generation "OFF" state inhibitors. The presented data and experimental protocols offer a foundation for further research and development of this promising therapeutic agent. As clinical data continues to emerge, this compound may represent a valuable new treatment option for patients with sotorasib-resistant disease.
References
- 1. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 4. revmed.com [revmed.com]
- 5. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. onclive.com [onclive.com]
comparative analysis of the safety profiles of Elironrasib and other KRAS inhibitors
A Comparative Safety Analysis of Elironrasib and Other KRAS Inhibitors
The development of targeted therapies against KRAS mutations has marked a significant advancement in the treatment of various cancers. This compound (RMC-6291), a novel RAS(ON) G12C-selective inhibitor, has shown promising clinical activity. This guide provides a comparative analysis of the safety profile of this compound with other approved KRAS G12C inhibitors, Sotorasib and Adagrasib, based on available clinical trial data. This information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these therapies.
Mechanism of Action and Its Potential Impact on Safety
This compound distinguishes itself from Sotorasib and Adagrasib through its mechanism of action. This compound is a RAS(ON) inhibitor, meaning it targets the active, GTP-bound state of the KRAS G12C protein.[1] In contrast, Sotorasib and Adagrasib are KRAS(OFF) inhibitors, which bind to the inactive, GDP-bound state of KRAS G12C. This fundamental difference in targeting the active versus the inactive conformation of the KRAS protein may contribute to variations in their efficacy and safety profiles.
Comparative Safety Profiles
The safety profiles of this compound, Sotorasib, and Adagrasib have been evaluated in their respective clinical trials. It is important to note that the data presented here are from separate studies, and no head-to-head comparative trials have been published. Therefore, direct comparisons should be made with caution, considering potential differences in patient populations, prior lines of therapy, and trial designs.
This compound (RMC-6291)
Preliminary safety data for this compound comes from the Phase 1/1b RMC-6291-001 trial (NCT05462717) in patients with advanced solid tumors harboring KRAS G12C mutations.[1][2] The agent has been generally well-tolerated.[1][3]
Key safety findings from the RMC-6291-001 trial include:
-
The most common treatment-related adverse events (TRAEs) of any grade were primarily low-grade and included diarrhea, nausea, vomiting, and fatigue.[2][4]
-
In a cohort of 63 patients, the most common any-grade TRAEs reported in at least 10% of patients were diarrhea (29%), nausea (27%), prolonged ECG QT interval (25%), fatigue (13%), vomiting (13%), and increased aspartate aminotransferase (AST) levels (11%).[2]
-
Grade 3 TRAEs were reported in 8% of patients in one cohort and 19% in another, with no Grade 4 or 5 TRAEs observed.[4][5]
-
Treatment-related adverse events led to dose reductions in 14% of patients and treatment discontinuation in 2% of patients.[2]
Sotorasib (AMG 510)
Sotorasib's safety profile has been extensively studied in the CodeBreaK clinical trial program. The most common adverse reactions observed in the CodeBreaK 100 trial (N=204) were diarrhea, musculoskeletal pain, nausea, fatigue, hepatotoxicity, and cough.[6]
A pooled safety analysis of 549 patients from four CodeBreaK trials provided a comprehensive overview of Sotorasib's tolerability.[7]
-
The most common TRAEs (≥10%) were gastrointestinal and hepatic, including diarrhea (31.1%), nausea (14.6%), elevated alanine aminotransferase (ALT) (12.4%), and elevated AST (12.2%).[7]
-
Grade 3 or higher TRAEs occurred in 26.8% of patients.[7]
-
Serious treatment-related adverse events were reported, and in the CodeBreaK 200 trial, fatal treatment-related adverse events occurred in one patient (interstitial lung disease).[8]
Adagrasib (MRTX849)
Adagrasib's safety has been evaluated in the KRYSTAL clinical trial program. In the KRYSTAL-1 trial, the most common adverse reactions (≥20%) were diarrhea, nausea, fatigue, vomiting, musculoskeletal pain, hepatotoxicity, renal impairment, dyspnea, edema, decreased appetite, cough, pneumonia, dizziness, constipation, abdominal pain, and QTc interval prolongation.[9][10]
Key safety findings for Adagrasib include:
-
In a cohort from the KRYSTAL-1 study, any-grade TRAEs occurred in 97% of patients, with 41% experiencing a grade 3 TRAE and 3% a grade 4 TRAE.[11]
-
The most common Grade 3 TRAEs were diarrhea and fatigue.[11]
-
Grade 4 TRAEs included cerebrovascular accident, renal failure, and seizure and mental status changes.[11]
-
Treatment discontinuation due to TRAEs occurred in 5.7% of patients in one cohort.[11]
Quantitative Data Summary
The following table summarizes the incidence of common treatment-related adverse events (any grade) reported in clinical trials for this compound, Sotorasib, and Adagrasib.
| Adverse Event | This compound (RMC-6291-001, n=63)[2] | Sotorasib (CodeBreaK Pooled, n=549)[7] | Adagrasib (KRYSTAL-1, Cohort A, n=116)[12] |
| Gastrointestinal | |||
| Diarrhea | 29% | 31.1% | 62.9% |
| Nausea | 27% | 14.6% | 62.1% |
| Vomiting | 13% | Not reported ≥10% | 47.4% |
| General | |||
| Fatigue | 13% | Not reported ≥10% | 40.5% |
| Hepatobiliary | |||
| ALT/AST Increased | 11% (AST) | 12.4% (ALT), 12.2% (AST) | 27.6% (ALT/AST) |
| Cardiac | |||
| Prolonged ECG QT Interval | 25% | 0.7% | Not reported as common |
Note: Data are from different studies and are not from a head-to-head comparison. The patient populations and duration of follow-up may vary.
Experimental Protocols
Detailed experimental protocols for the safety assessments in the respective clinical trials are typically found within the full clinical trial protocols, which are not always publicly available in their entirety. However, the general methodology for safety and tolerability assessment in these Phase 1/2 oncology trials can be summarized.
The primary objectives of the initial dose-escalation phases of these trials were to evaluate the safety and tolerability of the respective drugs and to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D).[13][14]
Key Safety Assessment Methodologies:
-
Adverse Event (AE) Monitoring: All patients who received at least one dose of the study drug were evaluated for AEs. AEs were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[7]
-
Dose-Limiting Toxicities (DLTs): In the dose-escalation cohorts, DLTs were assessed during the first cycle of treatment to determine the MTD.[15]
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver and renal function tests), and urinalysis was conducted.
-
Vital Signs and Physical Examinations: Regular assessments of vital signs and physical examinations were performed.
-
Electrocardiograms (ECGs): ECGs were performed at baseline and at specified intervals to monitor for cardiac effects, such as QTc prolongation.
-
Tumor Assessments: Tumor responses were typically assessed by imaging (e.g., CT or MRI) every 6 to 8 weeks, with responses evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[12]
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the simplified KRAS signaling pathway, which is aberrantly activated in KRAS-mutant cancers. KRAS inhibitors aim to block this signaling cascade.
Caption: Simplified KRAS signaling pathway and points of intervention for different KRAS inhibitors.
Experimental Workflow for Safety Assessment in a Phase 1/2 Clinical Trial
The diagram below outlines a typical workflow for assessing the safety and tolerability of a novel KRAS inhibitor in an early-phase clinical trial.
Caption: Generalized workflow for safety assessment in Phase 1/2 oncology clinical trials.
References
- 1. Revolution Medicines Presents Encouraging Clinical Data for RMC-6236 and RMC-6291 at 2023 Triple Meeting - BioSpace [biospace.com]
- 2. onclive.com [onclive.com]
- 3. revmed.com [revmed.com]
- 4. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 5. Dose Escalation and Dose Expansion Study of RMC-6291 Monotherapy in Subjects With Advanced KRASG12C Mutant Solid Tumors [clin.larvol.com]
- 6. Sotorasib versus docetaxel for previously treated non-small-cell lung cancer with KRASG12C mutation: a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. CodeBreaK 200 Trial Sotorasib vs Docetaxel in Previously Treated Patients With Advanced KRAS G12C–Mutated NSCLC - The ASCO Post [ascopost.com]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. KRYSTAL-1: Activity and safety of adagrasib (MRTX849) in patients with advanced/metastatic non–small cell lung cancer (NSCLC) harboring a KRAS<sup>G12C</sup> mutation. - ASCO [asco.org]
- 13. UCSF Solid Tumor Trial → PK, and Efficacy of Sotorasib (AMG 510) in Subjects With Solid Tumors With a Specific KRAS Mutation (CodeBreaK 100) [clinicaltrials.ucsf.edu]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cancernetwork.com [cancernetwork.com]
Validating Biomarkers of Response to Elironrasib: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Elironrasib (RMC-6291), a novel RAS(ON) G12C inhibitor, with alternative KRAS G12C inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the validation of biomarkers of response.
This compound is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein.[1] Its unique mechanism of action, which involves the formation of a tri-complex with the intracellular chaperone protein Cyclophilin A (CypA) and KRAS G12C(ON), sets it apart from previous KRAS G12C inhibitors that target the inactive, GDP-bound state.[1][2] This distinction is particularly relevant for overcoming resistance mechanisms that involve the reactivation of the RAS pathway.
Comparative Preclinical and Clinical Efficacy
This compound has demonstrated promising anti-tumor activity in both preclinical models and clinical trials. A key differentiator is its efficacy in tumors that have developed resistance to KRAS G12C(OFF) inhibitors.
Preclinical Data Summary
| Compound | Mechanism of Action | Cell Line | IC50 | Xenograft Model | Tumor Growth Inhibition |
| This compound (RMC-6291) | RAS(ON) G12C Inhibitor (Tri-complex formation) | KRAS G12C mutant cells | 0.11 nM (median)[3] | Sotorasib-resistant MIA PaCa-2 (Pancreatic) | Significant tumor regression[4] |
| LUN055 PDX (NSCLC) | Superior to adagrasib[4] | ||||
| Sotorasib (AMG 510) | RAS(OFF) G12C Inhibitor | KRAS G12C mutant cell lines | Not directly comparable | MIA PaCa-2 (Pancreatic) | Less effective than this compound in resistant model[4] |
| Adagrasib (MRTX849) | RAS(OFF) G12C Inhibitor | KRAS G12C mutant cell lines | Not directly comparable | LUN055 PDX (NSCLC) | Less effective than this compound[4] |
Clinical Data Summary (NSCLC)
| Treatment | Trial | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| This compound | RMC-6291-001 | Previously treated with KRAS(OFF) G12C inhibitor (n=24) | 42%[5] | 79%[5] | 6.2 months[5] |
| Sotorasib | CodeBreaK 100 | Previously treated (n=124) | 37.1% | 80.6% | 6.8 months |
| Adagrasib | KRYSTAL-1 | Previously treated (n=112) | 42.9% | 79.5% | 6.5 months |
Biomarkers of Response and Resistance
The distinct mechanisms of action of RAS(ON) versus RAS(OFF) inhibitors suggest different potential biomarkers of response and resistance.
This compound (RAS(ON) Inhibitor):
-
Potential Biomarkers of Response: Given its mechanism, this compound may be effective in tumors with high levels of GTP-bound KRAS G12C. This can be driven by upstream signaling through receptor tyrosine kinases (RTKs). Indeed, clinical data suggests that patients with co-alterations in RTK and MAPK pathways, which are associated with resistance to KRAS(OFF) inhibitors, can still respond to this compound.
-
Potential Mechanisms of Resistance: While still under investigation, potential resistance mechanisms could involve alterations that prevent the formation of the tri-complex, such as mutations in the this compound or CypA binding sites on KRAS G12C, or downstream mutations in the MAPK pathway.
Sotorasib and Adagrasib (RAS(OFF) Inhibitors):
-
Biomarkers of Response:
-
For Sotorasib, high expression of thyroid transcription factor-1 (TTF-1) has been associated with improved survival outcomes in NSCLC patients.
-
For Adagrasib, an enrichment of the squamous cell carcinoma gene signature in pre-treatment biopsies has been correlated with a poor response. Conversely, early clearance of circulating tumor DNA (ctDNA) has been linked to improved outcomes.
-
-
Mechanisms of Resistance: Acquired resistance to RAS(OFF) inhibitors is often multifactorial and can include:
-
Secondary KRAS mutations that prevent drug binding.
-
Amplification of the KRAS G12C allele.
-
Activation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway.
-
Upregulation of upstream signaling through RTKs.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound forms a tri-complex with CypA and active KRAS G12C, inhibiting downstream signaling.
Experimental Workflow for Biomarker Validation
Caption: A typical workflow for identifying and validating biomarkers of drug response.
Experimental Protocols
Tri-complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the formation of the this compound-CypA-KRAS G12C tri-complex in a high-throughput format.
Materials:
-
Recombinant human His-tagged Cyclophilin A (CypA)
-
Recombinant human GST-tagged KRAS G12C protein (pre-loaded with a non-hydrolyzable GTP analog, e.g., GMP-PNP)
-
This compound
-
Terbium (Tb)-conjugated anti-His antibody (donor fluorophore)
-
Fluorescein-conjugated anti-GST antibody (acceptor fluorophore)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Prepare a solution of His-CypA and GST-KRAS G12C in assay buffer.
-
Add serial dilutions of this compound to the protein mixture.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for complex formation.
-
Add the Tb-anti-His and Fluorescein-anti-GST antibodies to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~520 nm (for Fluorescein).
-
The TR-FRET ratio (emission at 520 nm / emission at 620 nm) is proportional to the amount of tri-complex formed.
Inhibition of Downstream Signaling (Western Blot for p-ERK)
This method assesses the functional consequence of this compound treatment by measuring the phosphorylation of ERK, a key downstream effector in the RAS-MAPK pathway.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
Covalent Binding Assessment (LC-MS)
This protocol is to confirm the covalent modification of KRAS G12C by this compound.
Materials:
-
Recombinant KRAS G12C protein
-
This compound
-
Reaction buffer (e.g., PBS)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubate a known concentration of recombinant KRAS G12C protein with an excess of this compound in the reaction buffer.
-
Allow the reaction to proceed for a defined period.
-
Analyze the reaction mixture using an LC-MS system.
-
The mass spectrometer will detect the mass of the intact protein. A mass shift corresponding to the molecular weight of this compound will confirm the covalent binding to the KRAS G12C protein.
-
The percentage of modified protein can be quantified by comparing the peak areas of the unmodified and modified protein.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. portlandpress.com [portlandpress.com]
- 4. revmed.com [revmed.com]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Response Durability: Elironrasib vs. Adagrasib in KRAS G12C-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS G12C-mutated cancers is rapidly evolving. Two prominent players in this space, Elironrasib (formerly RMC-6291) and adagrasib, have demonstrated significant clinical activity. A critical differentiator for oncology therapeutics is the durability of the patient's response to treatment. This guide provides a detailed comparison of the response durability between this compound and adagrasib, supported by available clinical trial data and an examination of their distinct mechanisms of action.
Quantitative Analysis of Response Durability
Clinical trial data provides the primary basis for comparing the durability of response between this compound and adagrasib. The following tables summarize key efficacy endpoints from pivotal trials in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).
| This compound (RMC-6291-001 Phase 1 Trial) | |
| Patient Population | Patients with KRAS G12C-mutant NSCLC previously treated with a KRAS(OFF) G12C inhibitor. |
| Median Duration of Response (mDoR) | 11.2 months |
| Objective Response Rate (ORR) | 42% |
| Disease Control Rate (DCR) | 79% |
| Median Progression-Free Survival (mPFS) | 6.2 months |
| Adagrasib (KRYSTAL-1 Phase 1/2 Trial - Pooled Analysis) | |
| Patient Population | Patients with previously treated KRAS G12C-mutated NSCLC. |
| Median Duration of Response (mDoR) | 12.4 months[1][2] |
| Objective Response Rate (ORR) | 43%[1][2] |
| Disease Control Rate (DCR) | 80%[1] |
| Median Progression-Free Survival (mPFS) | 6.9 months[1] |
| Adagrasib (KRYSTAL-12 Phase 3 Trial) | |
| Patient Population | Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had previously received platinum-based chemotherapy and immunotherapy. |
| Median Duration of Response (mDoR) | 8.31 months |
| Objective Response Rate (ORR) | 32% |
| Disease Control Rate (DCR) | 78% |
| Median Progression-Free Survival (mPFS) | 5.5 months |
Experimental Protocols
The durability of response in the aforementioned clinical trials was assessed using standardized methodologies to ensure robust and comparable results.
RMC-6291-001 (this compound)
The RMC-6291-001 trial is a Phase 1/1b, open-label, multicenter study that includes dose-escalation and dose-expansion cohorts[3][4].
-
Tumor Assessment: Tumor response was evaluated by investigators according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) [3][4]. RECIST v1.1 provides a standardized methodology for quantifying tumor burden based on changes in the sum of the longest diameters of target lesions.
-
Treatment Continuation: Subjects in the trial continued to receive this compound until they experienced disease progression as defined by RECIST v1.1, unacceptable toxicity, or met other withdrawal criteria[3][4].
-
Assessment Schedule: While the precise imaging schedule is not publicly detailed, Phase 1 and 2 trials in oncology typically involve tumor assessments via imaging (e.g., CT or MRI scans) every 6 to 8 weeks to monitor response and progression[5].
KRYSTAL-1 and KRYSTAL-12 (Adagrasib)
The KRYSTAL-1 (Phase 1/2) and KRYSTAL-12 (Phase 3) trials evaluated the efficacy and safety of adagrasib in patients with KRAS G12C-mutated solid tumors[6][7][8].
-
Tumor Assessment: The primary and key secondary endpoints related to tumor response, including Progression-Free Survival (PFS) and Objective Response Rate (ORR), were assessed by Blinded Independent Central Review (BICR) [8][9]. BICR is a process where independent radiologists, who are blinded to treatment allocation and the local investigator's assessment, review the tumor imaging to provide an unbiased evaluation of response and progression. This assessment was also based on RECIST v1.1 [7][8].
-
KRYSTAL-12 Design: The KRYSTAL-12 trial was a randomized, open-label study comparing adagrasib to docetaxel[6][8].
-
Assessment Schedule: Specific imaging schedules for the KRYSTAL trials are detailed in the full study protocols. Generally, in such trials, imaging is performed at baseline and then at regular intervals (e.g., every 6 or 9 weeks) to assess tumor burden and identify disease progression in a timely manner.
Signaling Pathways and Mechanisms of Action
The differing mechanisms of action of this compound and adagrasib may contribute to the observed durability of response. Both drugs target the KRAS G12C mutant protein, a key driver of oncogenic signaling, primarily through the MAPK and PI3K pathways.
This compound: An Inhibitor of the Active "ON" State
This compound is a first-in-class, orally bioavailable inhibitor that selectively targets the active, GTP-bound "ON" state of KRAS G12C. It employs a unique tri-complex mechanism. This compound first binds to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then engages with the active KRAS G12C protein, leading to the formation of a stable ternary complex that blocks downstream signaling. By targeting the active form of the oncoprotein, this compound is designed to overcome resistance mechanisms that can limit the efficacy of inhibitors targeting the inactive state.
Adagrasib: An Inhibitor of the Inactive "OFF" State
Adagrasib is an orally available small molecule that covalently and irreversibly binds to the mutant cysteine-12 residue of KRAS G12C. This binding traps the KRAS G12C protein in its inactive, GDP-bound "OFF" state. By locking KRAS G12C in this inactive conformation, adagrasib prevents its activation and subsequent downstream signaling, thereby inhibiting tumor cell proliferation.
Discussion and Conclusion
Both this compound and adagrasib have demonstrated clinically meaningful and durable responses in patients with KRAS G12C-mutated NSCLC. The preliminary data for this compound in a heavily pre-treated population, including those who have progressed on a prior KRAS(OFF) inhibitor, is particularly noteworthy, with a median duration of response of 11.2 months. The pooled analysis of the KRYSTAL-1 trial for adagrasib showed a slightly longer median duration of response at 12.4 months in a broader pre-treated population[1][2]. However, the Phase 3 KRYSTAL-12 trial reported a shorter median duration of response for adagrasib at 8.31 months in a direct comparison with chemotherapy.
The distinct mechanisms of action may play a role in the long-term efficacy and potential for overcoming resistance. This compound's targeting of the active KRAS G12C "ON" state is a novel approach that may address resistance mechanisms that lead to the reactivation of the KRAS protein. In contrast, adagrasib's targeting of the inactive "OFF" state has a well-established clinical track record.
It is important to note that cross-trial comparisons have inherent limitations due to differences in patient populations, prior lines of therapy, and trial designs. Head-to-head clinical trials would be required for a definitive comparison of the durability of response between this compound and adagrasib.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. RECIST 1.1 – RECIST [recist.eortc.org]
- 3. ascopubs.org [ascopubs.org]
- 4. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. clinicaloptions.com [clinicaloptions.com]
- 7. WCLC 2023: KRYSTAL-1 trial finds that adagrasib demonstrates durable clinical activity in patients with KRAS-G12C mutations - ecancer [ecancer.org]
- 8. RECIST 1.1 – Update and Clarification: From the RECIST Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 9. project.eortc.org [project.eortc.org]
Elironrasib Demonstrates Potential to Overcome Cross-Resistance to First-Generation Covalent KRAS G12C Inhibitors
A new generation of KRAS G12C inhibitors, exemplified by Elironrasib (formerly RMC-6291), is showing promise in overcoming the resistance mechanisms that limit the efficacy of first-generation agents such as sotorasib and adagrasib. This compound's distinct mechanism of action, targeting the active, GTP-bound "ON" state of the KRAS G12C protein, allows it to remain effective against tumors that have developed resistance to inhibitors that target the inactive, GDP-bound "OFF" state.
Recent clinical trial data has shown that this compound can produce meaningful and durable responses in patients with metastatic KRAS G12C-mutated non-small cell lung cancer (NSCLC) who have previously been treated with and developed resistance to other KRAS G12C inhibitors[1][2]. This suggests a lack of complete cross-resistance between this compound and its predecessors, offering a potential new line of therapy for a growing patient population with acquired resistance.
Differentiated Mechanism of Action Circumvents Resistance
Sotorasib and adagrasib are covalent inhibitors that bind to the inactive (GDP-bound) form of KRAS G12C, trapping it in an "OFF" state and preventing downstream signaling. However, tumors can develop resistance to these drugs through various mechanisms that reactivate the RAS-MAPK pathway. These include secondary mutations in the KRAS gene itself, amplification of the KRAS G12C allele, or activation of upstream signaling pathways involving receptor tyrosine kinases (RTKs) that increase the levels of active, GTP-bound KRAS G12C[2][3].
This compound, on the other hand, is a tri-complex inhibitor that selectively and covalently binds to the active (GTP-bound) form of KRAS G12C[2][4]. This unique mechanism allows it to inhibit KRAS signaling even in the presence of resistance mechanisms that lead to an accumulation of the active form of the protein, which first-generation inhibitors are unable to effectively target. Preclinical models have demonstrated that this compound can induce tumor regression in tumors resistant to prior KRAS G12C inhibitors[2].
Comparative Efficacy in Resistant Settings
While direct head-to-head preclinical studies with a comprehensive panel of all known resistance mutations are not yet publicly available, clinical and preclinical data provide strong evidence for this compound's activity in the context of resistance to sotorasib and adagrasib.
Clinical Evidence of Overcoming Resistance
A Phase I clinical trial of this compound in patients with metastatic KRAS G12C-mutated NSCLC, the majority of whom had progressed on a prior KRAS G12C inhibitor, demonstrated a confirmed objective response rate of 42%[5]. Notably, clinical benefit was observed in patients whose tumors harbored alterations in RTK and MAPK pathways, which are known to be associated with resistance to first-generation KRAS G12C inhibitors[1][2].
| Clinical Trial Outcome | This compound in Previously Treated KRAS G12C NSCLC Patients |
| Objective Response Rate (ORR) | 42%[5] |
| Disease Control Rate (DCR) | 79%[5] |
| Median Duration of Response | 11.2 months[5] |
| Median Progression-Free Survival (PFS) | 6.2 months[5] |
| 12-month Overall Survival (OS) Rate | 62%[5] |
Table 1: Efficacy of this compound in a Phase I trial of heavily pretreated patients with KRAS G12C-mutated NSCLC, the majority of whom had progressed on a prior KRAS G12C inhibitor.
Preclinical Models of Resistance
Preclinical studies have further substantiated the ability of this compound to overcome resistance. For instance, in a MIA PaCa-2 pancreatic cancer model made resistant to sotorasib through KRAS G12C amplification, this compound demonstrated strong tumor growth inhibition, whereas sotorasib was ineffective.
Furthermore, a novel KRAS G12C inhibitor with a similar "ON" state targeting mechanism, RM-018, was shown to overcome resistance mediated by the KRAS Y96D mutation, which confers resistance to both sotorasib and adagrasib by altering the drug-binding pocket[3][6]. This suggests that targeting the active conformation of KRAS G12C is a viable strategy to overcome resistance driven by specific secondary mutations.
Signaling Pathways and Resistance Mechanisms
The diagrams below illustrate the KRAS signaling pathway and the mechanisms of action and resistance for different covalent KRAS G12C inhibitors.
Experimental Protocols
This section details the methodologies for key experiments used in the evaluation of KRAS G12C inhibitors.
Generation of Sotorasib-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance to sotorasib for cross-resistance studies.
Protocol:
-
Cell Culture: Human non-small cell lung cancer (NSCLC) cell lines harboring the KRAS G12C mutation (e.g., H358, H23) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Incremental Dose Escalation:
-
Initiate treatment with sotorasib at a concentration equal to the IC50 of the parental cell line.
-
Continuously culture the cells in the presence of the drug.
-
Once the cells resume proliferation, gradually increase the concentration of sotorasib in a stepwise manner.
-
This process is continued for several months until the cells can proliferate in the presence of a high concentration of sotorasib (e.g., 1-5 µM).
-
-
Verification of Resistance: The resistant phenotype is confirmed by comparing the IC50 value of sotorasib in the resistant cell line to that of the parental cell line using a cell viability assay.
Cell Viability Assay
Objective: To determine the cytotoxic effects of KRAS G12C inhibitors on parental and resistant cell lines and to calculate IC50 values.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., sotorasib, adagrasib, this compound) for 72 hours.
-
Viability Assessment: After the incubation period, add a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance and normalize the data to untreated control wells. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Immunoblotting for MAPK Pathway Activation
Objective: To assess the effect of KRAS G12C inhibitors on the downstream MAPK signaling pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the KRAS G12C inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, KRAS) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Conclusion
This compound represents a significant advancement in the treatment of KRAS G12C-mutated cancers, particularly for patients who have developed resistance to first-generation inhibitors. Its unique mechanism of targeting the active "ON" state of KRAS G12C provides a clear rationale for its efficacy in resistant settings and suggests a low potential for cross-resistance with "OFF" state inhibitors. The promising clinical data for this compound in heavily pretreated patients underscores its potential to become a valuable therapeutic option. Further clinical development and comparative studies will be crucial to fully elucidate its role in the evolving landscape of KRAS-targeted therapies.
References
- 1. aacr.org [aacr.org]
- 2. This compound Active in KRAS G12C-Resistant NSCLC - The ASCO Post [ascopost.com]
- 3. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 4. Discovery of this compound (RMC-6291), a Potent and Orally Bioavailable, RAS(ON) G12C-Selective, Covalent Tricomplex Inhibitor for the Treatment of Patients with RAS G12C-Addicted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Validating Elironrasib's Target Engagement in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the target engagement of Elironrasib, a novel KRAS G12C(ON) inhibitor, in patient-derived xenograft (PDX) models. We compare its unique mechanism of action with first-generation KRAS G12C(OFF) inhibitors, Sotorasib and Adagrasib, and provide detailed, representative experimental protocols for assessing target engagement.
Introduction to this compound and its Novel Mechanism of Action
This compound (formerly RMC-6291) is a first-in-class, orally bioavailable, covalent inhibitor that selectively targets the active, GTP-bound state of the KRAS G12C mutant protein (KRAS G12C(ON)). Its innovative mechanism involves forming a tri-complex with the intracellular chaperone protein cyclophilin A (CypA) and KRAS G12C(ON). This tri-complex sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling.[1][2][3] This approach contrasts with first-generation inhibitors like Sotorasib and Adagrasib, which target the inactive, GDP-bound state of KRAS G12C (KRAS G12C(OFF)).
dot
Caption: Mechanism of action of this compound.
Comparison of KRAS G12C Inhibitors
| Feature | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Target State | Active KRAS G12C(ON) (GTP-bound) | Inactive KRAS G12C(OFF) (GDP-bound) | Inactive KRAS G12C(OFF) (GDP-bound) |
| Mechanism | Forms an inhibitory tri-complex with CypA and KRAS G12C(ON) | Covalently binds to the switch-II pocket of KRAS G12C(OFF), locking it in an inactive state | Covalently binds to the switch-II pocket of KRAS G12C(OFF), locking it in an inactive state |
| Potential Advantage | May overcome resistance mechanisms that lead to increased levels of GTP-bound KRAS | First-in-class approved KRAS G12C inhibitor | Shows CNS penetration |
| PDX Model Validation | Demonstrated preclinical efficacy in various PDX models | Efficacy demonstrated in PDX and CDX models, with resistance models also developed | Efficacy shown in a broad panel of CDX and PDX models |
Validating Target Engagement in PDX Models: A Workflow
The validation of target engagement in PDX models is crucial to confirm that a drug is interacting with its intended target and eliciting the desired downstream biological effects. A typical workflow involves treating tumor-bearing mice with the compound and then assessing the modulation of the target and downstream signaling pathways in the tumor tissue.
dot
Caption: Experimental workflow for validating target engagement in PDX models.
Experimental Protocols
While specific protocols for this compound are proprietary, the following are representative, detailed methodologies for key experiments used to validate target engagement for KRAS G12C inhibitors in PDX models.
Western Blot Analysis of Downstream Signaling
This protocol assesses the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and S6, as a measure of target engagement.
1. Tumor Lysate Preparation:
-
Harvested PDX tumor tissue is snap-frozen in liquid nitrogen and stored at -80°C.
-
A small piece of frozen tumor (approx. 50-100 mg) is homogenized in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The homogenate is incubated on ice for 30 minutes with intermittent vortexing.
-
The lysate is then centrifuged at 14,000 rpm for 20 minutes at 4°C.
-
The supernatant (protein extract) is collected, and protein concentration is determined using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
Equal amounts of protein (20-40 µg) are resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended primary antibodies and dilutions:
-
Phospho-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Total ERK1/2 (1:1000)
-
Phospho-S6 Ribosomal Protein (Ser235/236) (1:1000)
-
Total S6 Ribosomal Protein (1:1000)
-
β-actin (loading control) (1:5000)
-
-
The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000).
-
After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated to total protein is calculated and normalized to the vehicle control group.
Immunohistochemistry (IHC) for Phospho-ERK and Ki-67
IHC provides spatial information on target inhibition and its effect on cell proliferation within the tumor microenvironment.
1. Tissue Preparation:
-
PDX tumors are fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin.
-
4-5 µm sections are cut and mounted on charged glass slides.
2. Staining Procedure:
-
Slides are deparaffinized and rehydrated through a series of xylene and graded alcohol washes.
-
Antigen retrieval is performed by heating the slides in a citrate-based buffer (pH 6.0).
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Slides are blocked with a protein blocking solution for 30 minutes.
-
Slides are incubated overnight at 4°C with primary antibodies:
-
Phospho-ERK1/2 (Thr202/Tyr204) (1:200)
-
Ki-67 (a marker of proliferation) (1:500)
-
-
After washing, a secondary antibody detection system is used according to the manufacturer's instructions.
-
The signal is developed with a chromogen such as DAB, and the slides are counterstained with hematoxylin.
3. Analysis:
-
Stained slides are scanned to create high-resolution digital images.
-
The percentage of positively stained cells and the staining intensity (e.g., H-score) are quantified using image analysis software.
Comparison of Target Engagement Validation Methods
dot
Caption: Comparison of common target engagement validation methods.
Summary of Expected Outcomes
The table below summarizes the expected outcomes from target engagement studies in sensitive PDX models treated with this compound versus first-generation KRAS G12C(OFF) inhibitors.
| Assay | Expected Outcome with this compound | Expected Outcome with Sotorasib/Adagrasib |
| Western Blot (pERK/Total ERK) | Significant decrease in the ratio of pERK to total ERK. | Significant decrease in the ratio of pERK to total ERK. |
| Western Blot (pS6/Total S6) | Significant decrease in the ratio of pS6 to total S6. | Significant decrease in the ratio of pS6 to total S6. |
| IHC (pERK Staining) | Reduced intensity and percentage of pERK-positive tumor cells. | Reduced intensity and percentage of pERK-positive tumor cells. |
| IHC (Ki-67 Staining) | Decrease in the percentage of Ki-67 positive (proliferating) cells. | Decrease in the percentage of Ki-67 positive (proliferating) cells. |
Note: While the downstream pharmacodynamic effects on pERK and pS6 are expected to be similar for both classes of inhibitors in sensitive models, the unique upstream mechanism of this compound provides a rationale for its evaluation in models that have developed resistance to KRAS G12C(OFF) inhibitors. In such resistant models, this compound may still be able to suppress downstream signaling where Sotorasib or Adagrasib would not.
This guide provides a framework for designing and interpreting experiments to validate the target engagement of this compound in PDX models. The use of robust and well-characterized preclinical models, coupled with detailed pharmacodynamic analysis, is essential for the successful clinical development of this novel class of KRAS G12C inhibitors.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
Elironrasib vs. Sotorasib: A Comparative Analysis of Proteomic-Level Interactions and Mechanisms
A deep dive into the distinct mechanisms of two prominent KRAS G12C inhibitors reveals differing strategies for targeting the oncogenic protein, with significant implications for downstream signaling and potential therapeutic outcomes. While direct comparative proteomic analyses are not yet publicly available, a thorough examination of their individual mechanisms of action and known downstream effects provides critical insights for researchers and drug developers.
Sotorasib, the first FDA-approved KRAS G12C inhibitor, functions by covalently binding to the inactive, GDP-bound state of the KRAS G12C mutant protein.[1][2] This locks the protein in an "off" state, preventing it from engaging with its downstream effectors and thereby inhibiting proliferative signaling.[1][2] In contrast, Elironrasib employs a novel mechanism by targeting the active, GTP-bound "on" state of KRAS G12C.[3][4][5] It achieves this by forming a tri-complex with the KRAS G12C protein and the intracellular chaperone protein cyclophilin A (CypA), which sterically hinders the interaction of KRAS with its effector proteins.[3][4]
This fundamental difference in targeting the active versus the inactive state of KRAS G12C suggests distinct impacts on the cellular proteome. Proteomic studies of sotorasib have begun to elucidate its effects, revealing a regulation of the KRAS G12C interactome and unexpected crosstalk with other signaling pathways, including the AKT and JAK-STAT pathways.[6][7] While similar comprehensive proteomic data for this compound is not yet published, its unique mechanism of action allows for a theoretical comparison of their anticipated effects on cellular signaling.
Comparative Overview
| Feature | This compound | Sotorasib |
| Targeted KRAS State | Active, GTP-bound (RAS-ON)[3][4][5] | Inactive, GDP-bound (RAS-OFF)[1][2] |
| Mechanism of Action | Forms a tri-complex with KRAS G12C and cyclophilin A, sterically blocking effector binding.[3][4] | Covalently binds to the cysteine-12 residue, locking KRAS in an inactive state.[1][2] |
| Primary Downstream Pathway Inhibition | MAPK (ERK) pathway[3] | MAPK (RAF, MEK, ERK) and PI3K pathways[2] |
| Known Proteomic-Level Interactions | Interacts with cyclophilin A to bind KRAS G12C.[3][4] | Regulates the KRAS G12C interactome; shows crosstalk with AKT and JAK-STAT signaling.[6][7] |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and Sotorasib translate to different points of intervention in the KRAS signaling cascade.
Experimental Protocols
While a direct comparative proteomic study is not available, the methodologies employed in the proteomic analysis of sotorasib's effects provide a framework for future comparative studies.
Affinity Purification-Mass Spectrometry (AP-MS) for Sotorasib Interactome Analysis (as described in referenced literature):
-
Cell Culture and Treatment: Human cancer cell lines harboring the KRAS G12C mutation are cultured under standard conditions. Cells are then treated with either sotorasib or a vehicle control for a specified duration.
-
Cell Lysis: Cells are harvested and lysed in a buffer optimized to maintain protein-protein interactions.
-
Affinity Purification: The cell lysates are incubated with antibodies specific to KRAS or an isotype control antibody, coupled to magnetic or agarose beads. This step isolates KRAS and its interacting proteins.
-
Washing and Elution: The beads are washed to remove non-specific protein binding. The bound protein complexes are then eluted from the beads.
-
Protein Digestion: The eluted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins present in the sample. Quantitative analysis is performed to identify proteins that are differentially abundant between the sotorasib-treated and control samples.
-
Bioinformatic Analysis: The identified interacting proteins are subjected to bioinformatic analysis to identify enriched pathways and functional protein networks.
A similar AP-MS workflow could be employed for this compound-treated cells to generate a comparative proteomic dataset.
Future Directions
A head-to-head comparative proteomic analysis of this compound and sotorasib is a critical next step to fully understand their differential impacts on the cancer cell proteome. Such a study would provide invaluable data on the specific protein-protein interactions and signaling pathways that are uniquely modulated by each drug. This knowledge will be instrumental in identifying biomarkers of response and resistance, optimizing combination therapies, and ultimately, personalizing treatment strategies for patients with KRAS G12C-mutated cancers.
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Medicinal Chemistry in Review: The Discovery of this compound (RMC-6291) | Domainex [domainex.co.uk]
- 6. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic Mapping of the Interactome of KRAS Mutants Identifies New Features of RAS Signalling Networks and the Mechanism of Action of Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Protocols for the Safe Disposal of Elironrasib
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of investigational compounds like Elironrasib is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the operational and disposal procedures for this compound, aligning with standard practices for potent research chemicals.
Immediate Safety and Handling
Prior to disposal, it is imperative to handle this compound with the appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): Adherence to standard laboratory safety protocols for handling potent chemical compounds is mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.
-
Body Protection: A lab coat should be worn at all times within the laboratory environment.
First Aid Measures in Case of Accidental Exposure: Immediate and appropriate first aid is crucial in the event of accidental contact with this compound.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Contaminated clothing should be removed promptly. |
| Eye Contact | Flush eyes with plenty of water for a minimum of 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to an area with fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
This compound Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. It is essential to comply with all local, state, and federal regulations governing hazardous waste disposal.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do not mix waste containing this compound with non-hazardous materials.
-
All solid waste, including contaminated gloves, pipette tips, and empty vials, must be collected in a designated, clearly labeled, and sealed container.[1]
-
Liquid waste containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[1]
-
-
Container Labeling:
-
Storage of Waste:
-
Store hazardous waste in a designated, secure area that is away from general laboratory traffic.
-
The storage area must have secondary containment to mitigate any potential spills.[1]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific time limitations on waste storage.[1]
-
-
Arranging for Pickup:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Elironrasib
Disclaimer: Elironrasib is an investigational drug. This document provides guidance on personal protective equipment (PPE) and handling based on general best practices for potent pharmaceutical compounds. A substance-specific risk assessment should be conducted by environmental health and safety (EHS) professionals before handling. All procedures must comply with institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a covalent inhibitor, stringent PPE is required to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the recommended PPE for various tasks.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Dedicated, certified chemical fume hood or ventilated balance enclosure.- Double nitrile gloves (ASTM D6978 rated for chemotherapy).- Disposable, back-closing gown made of a low-lint, impervious material.- ANSI Z87.1 certified safety glasses with side shields and a face shield, or chemical splash goggles.- N95 or higher-rated respirator. |
| Solution Preparation | - Dedicated, certified chemical fume hood.- Double nitrile gloves (ASTM D6978 rated for chemotherapy).- Disposable, back-closing gown made of a low-lint, impervious material.- ANSI Z87.1 certified safety glasses with side shields and a face shield, or chemical splash goggles. |
| In Vitro/In Vivo Administration | - Biological safety cabinet (BSC) for cell culture work. For animal studies, a ventilated cage changing station or similar containment.- Double nitrile gloves (ASTM D6978 rated for chemotherapy).- Disposable, back-closing gown made of a low-lint, impervious material.- ANSI Z87.1 certified safety glasses with side shields. |
| Waste Disposal | - Double nitrile gloves (ASTM D6978 rated for chemotherapy).- Disposable, back-closing gown made of a low-lint, impervious material.- ANSI Z87.1 certified safety glasses with side shields and a face shield, or chemical splash goggles.- N95 or higher-rated respirator may be required depending on the nature of the waste. |
Note: Always check glove manufacturer's compatibility charts for the specific solvents being used. Regularly inspect PPE for any signs of damage and replace as needed.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure to this compound. The following workflow outlines the key steps from receiving to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Streams:
-
Solid Waste: Includes contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and empty vials.
-
Liquid Waste: Includes unused this compound solutions and contaminated solvents.
-
Sharps Waste: Includes needles, syringes, and scalpels used in the administration of this compound.
Disposal Procedures:
-
Segregation: At the point of generation, segregate waste into the appropriate, clearly labeled, and leak-proof hazardous waste containers.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
-
Storage: Store waste in a designated, secure, and well-ventilated satellite accumulation area.
-
Collection: Arrange for the collection and disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
By adhering to these safety protocols, researchers and drug development professionals can minimize the risks associated with handling the potent investigational compound, this compound, ensuring a safe laboratory environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
